Phenylpyrrolidinone derivative 5
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H23N7O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25) |
InChI Key |
WBRYMNNSAHRQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of novel phenylpyrrolidinone derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenylpyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel phenylpyrrolidinone derivatives. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The pyrrolidinone core is a versatile scaffold that has been explored for a variety of therapeutic applications, including anticonvulsant, nootropic, neuroprotective, and anti-inflammatory activities.[1][2][3][4]
Synthesis of Phenylpyrrolidinone Derivatives
The synthesis of phenylpyrrolidinone derivatives often involves multi-step reactions, starting from commercially available precursors. Below are representative synthetic schemes and protocols.
General Synthetic Schemes
A common approach involves the N-alkylation of a 4-phenylpyrrolidin-2-one core. Variations in the alkylating agent and subsequent modifications allow for the introduction of diverse functional groups, leading to a library of novel compounds.
A representative synthetic workflow for obtaining a taurine-containing derivative of 4-phenylpyrrolidin-2-one is presented below. This multi-step process highlights the key transformations from the starting material to the final biologically active compound.
Caption: Synthetic workflow for a novel phenylpyrrolidinone derivative.
Experimental Protocols
Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [2]
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, 4-phenylpyrrolidin-2-one is added portion-wise at room temperature.
-
The mixture is stirred for 1 hour.
-
Ethyl chloroacetate is then added dropwise, and the reaction mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives [1]
-
(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dissolved in an organic solvent (e.g., toluene, chloroform) containing triethylamine.
-
Isobutyl chloroformate is added as a condensing agent.
-
The appropriate aromatic amine is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 12-24 hours.
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Characterization of Phenylpyrrolidinone Derivatives
The structural confirmation and purity of the synthesized compounds are established using various spectroscopic and analytical techniques.
Spectroscopic Data
-
Proton Nuclear Magnetic Resonance (¹H NMR): Provides information about the chemical environment of protons in the molecule. For example, characteristic peaks for the phenyl group are typically observed in the range of 7.20–7.40 ppm.[1]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For instance, the lactam carbonyl group typically shows a strong absorption band around 1680 cm⁻¹.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Physicochemical Properties
The melting points and yields of representative phenylpyrrolidinone derivatives are summarized in the table below.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | C₁₂H₁₃NO₃ | 87 | - | [2] |
| 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | C₁₆H₁₆N₂O₅ | 94 | - | [2] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | C₁₄H₁₇KN₂O₅S | 94 | - | [2] |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | C₂₀H₂₂N₂O₂ | - | - | [1] |
Biological Activity and Evaluation
Novel phenylpyrrolidinone derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols for these assays and summarize the key findings.
Anticonvulsant and Nootropic Activity
Several 4-phenylpyrrolidone derivatives have shown promising anticonvulsant and nootropic effects, with some compounds surpassing the efficacy of reference drugs like levetiracetam and piracetam.[1]
Experimental Protocol: Corazole-Induced Seizure Model [1]
-
Experiments are conducted on male mice weighing 20-26 g.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a specified pre-treatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.
-
The animals are observed for the onset of clonic and tonic convulsions, and the time to death.
-
The protective effect of the compound is evaluated by its ability to prevent or delay the onset of seizures and death.
Summary of Anticonvulsant Activity
| Compound | Dose (mg/kg, i.p.) | Protective Effect | Reference |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 | Surpassed levetiracetam | [1] |
Neuroprotective Effects in Ischemic Stroke
A taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has been shown to have neuroprotective effects in a rat model of ischemic stroke.[2][6] The proposed mechanism involves the modulation of AMPA receptors.[2]
Caption: Proposed neuroprotective mechanism of action.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model [2]
-
Male Wistar rats are used for the study.
-
Focal cerebral ischemia is induced by MCAO.
-
The test compound, a positive control (e.g., piracetam), or saline is administered intraperitoneally for a specified duration.
-
Neurological deficits are assessed daily using a neurological scale.
-
Behavioral tests, such as the hole-board test for exploratory behavior and anxiety, are performed.
-
Infarct volume is measured using magnetic resonance imaging (MRI).
Summary of Neuroprotective Effects
| Treatment | Infarct Volume (day 28, mm³) | Neurological Deficit | Reference |
| Compound 1 | 91.2 ± 18.9 | Significantly reduced | [2] |
| Saline | 83.1 ± 15.6 | - | [2] |
| Piracetam | 86.0 ± 13.5 | - | [2] |
Anti-inflammatory and Analgesic Activity
Certain novel pyrrolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant activity.[4] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema [4]
-
The anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.
-
The test compounds are administered orally at a specific dose.
-
After one hour, carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Summary of In Vitro Neuroprotective Activity [7]
| Compound Concentration (µM) | Cell Viability (%) |
| 10 | Increased by ~25% |
| 50 | Increased by 37% |
| 100 | Effect decreases |
Conclusion
Phenylpyrrolidinone derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of the pyrrolidinone scaffold allows for the generation of diverse chemical libraries for drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel phenylpyrrolidinone-based therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phenylpyrrolidinone Analogs: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activity screening of phenylpyrrolidinone analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document details experimental protocols, summarizes quantitative biological data, and visualizes key cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Phenylpyrrolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various phenylpyrrolidinone analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for representative phenylpyrrolidinone derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Pyrrolidine-Carboxamide Derivatives | |||
| 7g | A-549 (Lung) | < 1.10 | [1] |
| 7g | MCF-7 (Breast) | < 1.10 | [1] |
| 7g | HT-29 (Colon) | < 1.10 | [1] |
| Series 2: Methyl β-orsellinate-based Isoxazoles | |||
| 115 | MCF-7 (Breast) | 7.9 ± 0.07 | [2] |
| Series 3: Triazine-Based Derivatives | |||
| 97 | MCF-7 (Breast) | 0.77 ± 0.01 | [2] |
| 98 | MCF-7 (Breast) | 0.1 ± 0.01 | [2] |
| 99 | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [2] |
| Series 4: Thienopyrimidine Derivative | |||
| 52 | MCF-7 (Breast) | 13.2 | [2] |
| 52 | HepG2 (Liver) | 24.9 | [2] |
| Series 5: Pyrrolidine Derivative | |||
| - | MCF-7 (Breast) | - | [3] |
Apoptosis Induction by Phenylpyrrolidinone Analogs
A primary mechanism by which phenylpyrrolidinone analogs exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated by a complex network of signaling proteins. Phenylpyrrolidinone derivatives have been shown to modulate key players in both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Some phenylpyrrolidinone analogs have been observed to upregulate pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to cell death.
Figure 1: Simplified signaling pathway of apoptosis induction by phenylpyrrolidinone analogs.
Antimicrobial Activity
Phenylpyrrolidinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their ability to inhibit microbial growth makes them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of phenylpyrrolidinone analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Series 1: 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones | |||
| - | Various Bacteria & Fungi | 90 - 1000 | [4] |
| Series 2: Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid | |||
| - | Acinetobacter baumannii | 31.25 | [5] |
| - | Mycobacterium tuberculosis H37Rv | 0.98 - 1.96 | [5] |
| 6a | Klebsiella pneumoniae | 0.09 | [5] |
| 6b | Klebsiella pneumoniae | 0.045 | [5] |
| 6c | Klebsiella pneumoniae | 0.005 | [5] |
| 6d | Klebsiella pneumoniae | 0.19 | [5] |
| 5a | Staphylococcus aureus | 1 | [5] |
| 5a | MRSA | 0.5 | [5] |
| 5g | Staphylococcus aureus | 0.5 | [5] |
| 5g | MRSA | 0.25 | [5] |
| Series 3: 2,3-Pyrrolidinediones | |||
| 1, 6, 13 | Staphylococcus aureus | 16 - 32 | [6] |
| Series 4: Halogenated Pyrrolopyrimidines | |||
| 5, 6 | Staphylococcus aureus | 8 | [7] |
Anti-Inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, certain phenylpyrrolidinone analogs have shown potential as anti-inflammatory and neuroprotective agents.
Anti-Inflammatory Activity
Some derivatives have been found to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8][9] For instance, the compound MAK01 demonstrated a dose-dependent inhibition of COX-1, with an IC50 of 314 µg/mL, and also inhibited COX-2.[8] In an in vivo study, MAK01 exhibited a reduction in carrageenan-induced paw edema in mice, with a 30 mg/kg dose leading to a 40.58% reduction in edema after five hours.[8]
Neuroprotective Effects
The neuroprotective potential of phenylpyrrolidinone derivatives has been investigated in models of neuronal damage. For example, a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamido ethanesulfonate derivative (compound 1) demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neurons.[4] This compound was also shown to reduce neurological deficits and improve exploratory behavior and anxiety in a rat model of ischemic stroke.[4][10]
Experimental Protocols
The biological screening of phenylpyrrolidinone analogs relies on a variety of well-established in vitro assays. The following sections provide detailed methodologies for some of the key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the phenylpyrrolidinone analogs to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Figure 2: Experimental workflow for the MTT assay.
Structure-Activity Relationship (SAR)
The biological activity of phenylpyrrolidinone analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to the desired biological effect. This information is crucial for the rational design of more potent and selective analogs.
For example, in a series of anticancer pyrrolidine-carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence their antiproliferative activity. Similarly, for antimicrobial 2,3-pyrrolidinediones, the length and branching of the N-alkyl chain played a critical role in their anti-biofilm activity.
References
- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of Phenylpyrrolidinone Derivatives: A Structure-Activity Relationship Deep Dive
For Immediate Release
This technical guide delves into the intricate structure-activity relationships (SAR) of phenylpyrrolidinone derivatives, a versatile scaffold demonstrating significant therapeutic potential across oncology, metabolic disorders, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of quantitative biological data, detailed experimental methodologies, and a visual representation of relevant signaling pathways and experimental workflows.
Anticancer Activity of Phenylpyrrolidinone Derivatives
Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines. The core structure allows for diverse substitutions, leading to a broad spectrum of anticancer activities.
Structure-Activity Relationship Analysis
The anticancer potency of phenylpyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the pyrrolidinone core. Analysis of various studies reveals key trends:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring of the pyrrolidinone scaffold plays a crucial role in modulating cytotoxic activity. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown notable anticancer effects. The incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position of the pyrrolidinone ring has been found to enhance activity against human A549 lung epithelial cells.
-
Modifications at the Pyrrolidinone Core: Alterations at other positions of the pyrrolidinone ring also impact biological activity. For example, the introduction of a hydrazone linkage at the C3 position has been explored, with further derivatization leading to compounds with low micromolar to nanomolar IC50 values against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorobenzylamino | MCF-7 (Breast) | 0.097 | [1] |
| 1b | Phenethylamino | MDA-MB-468 (Breast) | 0.231 | [1] |
| 2a | 5-Nitrothiophene | IGR39 (Melanoma) | 2.50 | |
| 2b | 5-Nitrothiophene | PPC-1 (Prostate) | 3.63 | |
| 3a | 3,4,5-Trimethoxyphenyl (with 1,3,4-oxadiazolethione at C3) | A549 (Lung) | 28.0% viability at 100 µM | [2] |
| 3b | 3,4,5-Trimethoxyphenyl (with 4-aminotriazolethione at C3) | A549 (Lung) | 29.6% viability at 100 µM | [2] |
Experimental Protocols
A common synthetic route to N-phenylpyrrolidinone derivatives involves the reaction of a substituted aniline with a suitable lactone or a derivative of γ-aminobutyric acid. For instance, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be synthesized and subsequently reacted with various aldehydes or ketones to generate a library of hydrazone derivatives[3].
Example Protocol for Hydrazone Synthesis: A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to afford the target hydrazone derivative[3].
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[2].
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway and Workflow Diagrams
α-Glucosidase Inhibitory Activity for Diabetes Mellitus
Phenylpyrrolidinone derivatives have also been investigated as potential therapeutic agents for type 2 diabetes mellitus due to their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
Structure-Activity Relationship Analysis
The α-glucosidase inhibitory activity of these derivatives is highly dependent on the substitution pattern on the phenyl ring.
-
Electron-Donating vs. Electron-Withdrawing Groups: Studies have shown that the presence of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring enhances the inhibitory activity. Conversely, electron-withdrawing groups tend to decrease the activity[1].
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For example, a para-substituted methoxy group has been found to be more effective than ortho or meta substitutions[1].
-
Protecting Groups: The presence or absence of protecting groups, such as the Boc group on the pyrrolidine nitrogen, can significantly influence the inhibitory potency[1].
Quantitative Data on α-Glucosidase Inhibitory Activity
The following table presents the α-glucosidase inhibitory activity of a series of N-phenylpyrrolidinone-2-carboxamide derivatives.
| Compound ID | R Group (Substitution on Phenyl Ring) | α-Glucosidase IC50 (µg/mL) | Reference |
| 4a | 4-H | 47.19 | [1] |
| 4b | 4-CH3 | 35.82 | [1] |
| 4c | 4-OCH3 | 18.04 | [1] |
| 4d | 4-Cl | 42.15 | [1] |
| 4e | 4-Br | 38.76 | [1] |
| Acarbose | (Reference Drug) | 5.54 | [1] |
Experimental Protocols
These compounds can be synthesized by coupling N-Boc-L-proline with various substituted anilines in the presence of a coupling agent, followed by the deprotection of the Boc group[4].
Example Protocol:
-
To a solution of N-Boc-L-proline (1 mmol) and a substituted aniline (1 mmol) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) are added at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is filtered, and the filtrate is washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the N-Boc protected intermediate.
-
The N-Boc protected intermediate is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours to yield the final N-aryl-pyrrolidine-2-carboxamide derivative.
The inhibitory activity against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate[5][6].
Protocol:
-
A reaction mixture containing 50 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound at various concentrations is pre-incubated at 37 °C for 10 minutes[5][6].
-
After pre-incubation, 20 µL of 1 mM pNPG is added to start the reaction.
-
The mixture is incubated at 37 °C for 30 minutes.
-
The reaction is stopped by adding 50 µL of 0.1 M Na2CO3 solution[5].
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Workflow Diagram
Neuroprotective and TrkA Inhibitory Activity
Select phenylpyrrolidinone derivatives have demonstrated neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and differentiation.
Structure-Activity Relationship Analysis
The SAR for neuroprotective and TrkA inhibitory activities is an active area of research. Key observations include:
-
TrkA Inhibition: The (R)-2-phenylpyrrolidine moiety has been identified as a crucial pharmacophore for potent and selective pan-TrkA inhibition. The phenyl ring of this substituent fits into a hydrophobic pocket of the TrkA kinase domain.
-
Neuroprotection against Excitotoxicity: A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has shown significant neuroprotective effects in a glutamate-induced excitotoxicity model. The introduction of the taurine salt moiety appears to enhance antihypoxic activity.
Quantitative Data on Neuroprotective and TrkA Inhibitory Activity
| Compound ID | Biological Activity | Assay | Result | Reference |
| 5a | TrkA Inhibition | Biochemical Assay | IC50 = 83 nM (for TrkB) | |
| 5b | Neuroprotection | Glutamate-induced excitotoxicity in primary cortical neurons | 37% increase in cell survival at 50 µM | |
| 6a | Anticonvulsant Activity | Maximal electroshock test (mice) | ED50 = 2.5 - 5.0 mg/kg | [5] |
Experimental Protocols
The synthesis of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate involves a multi-step process starting from 4-phenyl-2-pyrrolidinone.
Example Synthetic Route:
-
Alkylation of 4-phenyl-2-pyrrolidinone with ethyl chloroacetate.
-
Hydrolysis of the resulting ester to the corresponding carboxylic acid.
-
Activation of the carboxylic acid (e.g., as an N-hydroxysuccinimide ester).
-
Finally, amidation with taurine in the presence of a base to yield the target compound.
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Protocol:
-
Primary cortical neurons are cultured in 96-well plates.
-
The neurons are pre-treated with various concentrations of the test compound for 24 hours.
-
Glutamate (e.g., 50 µM) is then added to induce excitotoxicity, and the cells are incubated for another 24 hours.
-
Cell viability is assessed using the MTT assay, as described in section 1.3.2.
-
The percentage increase in cell survival compared to the glutamate-only treated control is calculated to determine the neuroprotective effect.
Signaling Pathway Diagram
Conclusion
The phenylpyrrolidinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining the biological activity of these derivatives against cancer, diabetes, and neurodegenerative disorders. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field. Further exploration and optimization of this chemical class are warranted to unlock its full therapeutic potential.
References
- 1. antioxidant-properties-neuroprotective-effects-and-in-vitro-safety-evaluation-of-new-pyrrole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Phenylpyrrolidinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold, a core structural motif in numerous natural products and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent stereochemistry and synthetic tractability of this five-membered lactam ring have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. Phenylpyrrolidinones, in particular, have emerged as a promising class of compounds with demonstrated potential in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth overview of the in vitro evaluation of new phenylpyrrolidinone compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various recently developed phenylpyrrolidinone derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Phenylpyrrolidinone Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine hybrid | HepG2 | MTT Assay | >200 µg/mL | [1] |
| Spirooxindole analog 4a | A549 | MTT Assay | 3.814 ± 0.02 (48h) | [2] |
| Spirooxindole analog 4b | A549 | MTT Assay | 3.22 ± 0.17 (48h) | [2] |
| Spirooxindole analog 5e | A549 | MTT Assay | 3.48 ± 1.32 (48h) | [2] |
| Spirooxindole analog 5f | A549 | MTT Assay | 1.2 ± 0.0 (48h) | [2] |
Table 2: Antimicrobial Activity of Phenylpyrrolidinone Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| Cyanopyridine derivative | S. aureus | Agar well diffusion | - | [3] |
| Cyanopyridine derivative | E. coli | Agar well diffusion | - | [3] |
| Isoxazole derivative | S. aureus | Agar well diffusion | - | [3] |
| Isoxazole derivative | E. coli | Agar well diffusion | - | [3] |
Note: Specific MIC values were not provided in the abstract; the study indicated activity depends on solvent, strain, and structure.
Table 3: Enzyme Inhibitory Activity of Phenylpyrrolidinone Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 | Reference |
| Pyrrolidine Sulphonamide (B-XI) | DPP-IV | Fluorometric | 11.32 ± 1.59 nM | Semantic Scholar |
| Quercus suber cork extract | Acetylcholinesterase | Colorimetric | ~1.0 mg/mL (49% inhibition) | [4] |
| Quercus suber corkback extract | Acetylcholinesterase | Colorimetric | >0.5 mg/mL (62% inhibition) | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and further investigation of phenylpyrrolidinone compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the phenylpyrrolidinone compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of new compounds.[3]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacterium uniformly over the agar surface.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the phenylpyrrolidinone compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antibacterial activity of the compound.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of DPP-IV, a key enzyme in glucose metabolism.[8][9][10]
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, which releases the fluorescent 7-amino-4-methylcoumarin (AMC). An inhibitor will reduce the rate of AMC production.[11]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds, DPP-IV enzyme, and the substrate Gly-Pro-AMC in an appropriate buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the DPP-IV enzyme solution and incubate for a short period.[9]
-
Substrate Addition: Initiate the reaction by adding the Gly-Pro-AMC substrate to the wells.[9]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[8]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][10]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to identify inhibitors of AChE, an enzyme critical for neurotransmission.[4][12]
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.[12]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds, AChE enzyme, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).[4]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to the wells and incubate briefly.
-
Substrate Addition: Start the reaction by adding the acetylthiocholine iodide substrate.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.[4]
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percentage of inhibition and the IC50 value.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate exposure.[13][14][15]
Principle: Overstimulation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death. Neuroprotective compounds can mitigate this effect.
Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a suitable neuronal cell line in appropriate media.
-
Compound Pre-treatment: Treat the neuronal cells with the phenylpyrrolidinone compounds for a specific duration (e.g., 24 hours) before glutamate exposure.[13][15]
-
Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamate for a defined period.[13][14]
-
Assessment of Cell Viability: After the glutamate exposure, assess neuronal viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).[13][15]
-
Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of the compounds.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the in vitro evaluation of phenylpyrrolidinone compounds.
Caption: General experimental workflow for the in vitro evaluation of new phenylpyrrolidinone compounds.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer phenylpyrrolidinone compounds.
References
- 1. A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. phcogj.com [phcogj.com]
- 11. oatext.com [oatext.com]
- 12. attogene.com [attogene.com]
- 13. innoprot.com [innoprot.com]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
An In-depth Technical Guide on the Physicochemical Properties of Substituted Phenylpyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted phenylpyrrolidinones, a class of compounds with significant interest in drug discovery due to their diverse biological activities, including nootropic, anticonvulsant, and anticancer effects.[1][2] Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of safe and effective therapeutics.
Quantitative Physicochemical Data
Table 1: Experimentally Determined and Computationally Predicted Physicochemical Properties of Selected Substituted Phenylpyrrolidinones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Aqueous Solubility |
| 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide | C12H14N2O2 | 218.25 | 129-130[3] | Not available | Not available | Not available |
| N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | C20H22N2O2 | 322.4 | Not available | 2.8 (Calculated)[4] | Not available | Not available |
| (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide | C13H16N2O2 | 232.28 | Not available | Not available | Not available | Not available |
| (4R,5R)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamides | C13H16N2O2 | 232.28 | Not available | Not available | Not available | Not available |
Note: The lack of extensive, publicly available experimental data highlights a key area for future research in comprehensively characterizing this important class of molecules.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
-
Reporting: The melting point is reported as a range (T1 - T2). For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase. It is a key predictor of membrane permeability and in vivo distribution.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous shaking for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the test compound is dissolved in the aqueous phase.
-
Partitioning: A defined volume of the compound-containing aqueous phase is mixed with an equal volume of the saturated n-octanol.
-
Equilibration: The mixture is agitated gently for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines the extent of ionization at a given pH, which significantly influences its solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Titration:
-
The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each incremental addition of the titrant.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound is in its ionized form.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous medium (e.g., distilled water, buffer of a specific pH).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L).
Visualizations
Experimental Workflow: Synthesis of Substituted (2-Oxo-4-phenylpyrrolidin-1-yl)acetamides
The following diagram illustrates a typical synthetic route for a series of N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamides, which are analogs of the nootropic drug phenylpiracetam.[5]
Caption: Synthetic pathway for N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamides.
Plausible Signaling Pathway: Anticancer Mechanism of Action
While the precise mechanisms are still under investigation for many substituted phenylpyrrolidinones, related pyrrolidine derivatives have been shown to induce apoptosis in cancer cells.[2] A plausible mechanism involves the modulation of key proteins in the apoptotic pathway.
References
- 1. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide [oakwoodchemical.com]
- 4. N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | C20H22N2O2 | CID 4594915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Target Identification for Novel Phenylpyrrolidinone Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.[1][2][3][4] Identifying the molecular targets of novel phenylpyrrolidinone derivatives is a critical step in understanding their mechanism of action, optimizing their therapeutic efficacy, and ensuring their safety. This technical guide provides an in-depth overview of contemporary strategies for target identification and validation, with a focus on experimental protocols and data interpretation. We present detailed methodologies for affinity-based and genetic approaches, alongside structured data presentation and visual workflows to aid researchers in this crucial phase of drug discovery.
Introduction: The Phenylpyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely utilized by medicinal chemists.[1][2] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, making it an ideal component for designing molecules that interact with complex biological targets.[2][5] Phenylpyrrolidinone derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[4][6][7] The journey from a hit compound identified in a phenotypic screen to a lead candidate requires the precise identification of its molecular target(s), a process that can be both challenging and resource-intensive.[8][9] This guide outlines a systematic approach to this challenge.
Potential Target Classes for Phenylpyrrolidinone Scaffolds
Based on existing research, novel phenylpyrrolidinone compounds are likely to interact with one or more of the following protein families:
-
Kinases: Deregulated kinase activity is a hallmark of many cancers.[10] The phenylpyrrolidinone scaffold has been incorporated into potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinases (Trks).[10][11]
-
Tubulin: Microtubules are essential for cell division, making them a key target for anticancer drugs.[12] Certain pyrrolo-1,5-benzoxazepines, which contain a related scaffold, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13] Other phenyl-containing compounds have also been identified as tubulin polymerization inhibitors.[14][15]
-
G-Protein Coupled Receptors (GPCRs): These receptors are involved in a vast array of physiological processes. Phenylpyrrolidinone derivatives have been developed as agonists for GPCRs like GRP40, which is a target for the treatment of type 2 diabetes.[5]
-
Nuclear Receptors: These ligand-activated transcription factors play crucial roles in development and metabolism. Phenylpyrrolidinone derivatives have been designed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases.[1][2]
-
Ion Channels: In the central nervous system, compounds from the racetam family, which feature a pyrrolidinone core, are known to modulate receptors like the AMPA receptor, influencing cognitive function.[6][16]
Key Strategies for Target Identification and Validation
A multi-faceted approach combining direct biochemical methods with genetic techniques is often the most effective strategy for target identification.[8][9]
Affinity-Based Approaches
Affinity-based methods utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[17][18]
3.1.1. Affinity Chromatography
This is the most widely used method for target identification.[19] It involves immobilizing the phenylpyrrolidinone derivative (the "bait") onto a solid support to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein(s) bind to the bait, while other proteins are washed away.[20] The bound proteins are then eluted and identified, typically by mass spectrometry.[21]
3.1.2. Photo-Affinity Labeling
For capturing weaker or more transient interactions, photo-affinity labeling is a powerful technique. This method involves synthesizing a probe that includes a photoreactive group and a tag (like biotin).[22] Upon UV irradiation, the probe forms a covalent bond with its target, allowing for more stringent purification conditions.[22]
Genetic and Genomic Approaches
Genetic methods provide an orthogonal approach to validate findings from biochemical assays.[9]
3.2.1. siRNA-Mediated Target Knockdown
Short interfering RNA (siRNA) can be used to specifically degrade the mRNA of a target gene, thereby "knocking down" the expression of the corresponding protein.[23] If reducing the level of a specific protein alters the cell's sensitivity to the phenylpyrrolidinone compound, it strongly suggests that the protein is either the direct target or a critical component of the pathway affected by the compound. This method serves as an excellent negative control for validating antibody specificity and target engagement.[24]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 15. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 18. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cube-biotech.com [cube-biotech.com]
- 21. conductscience.com [conductscience.com]
- 22. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
A Guide to Preliminary Pharmacological Profiling of New Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
The journey of a new chemical entity (NCE) from a laboratory discovery to a potential therapeutic is a complex, multi-stage process. A critical early phase in this journey is the preliminary pharmacological profiling, a systematic investigation designed to characterize the biological effects of an NCE. This phase aims to identify promising candidates with the desired efficacy and safety profiles, while simultaneously filtering out those with undesirable properties. This "fail early, fail cheap" strategy is paramount to mitigating the high attrition rates and costs associated with drug development.[1]
This technical guide provides an in-depth overview of the core activities in preliminary pharmacological profiling, including essential in vitro and in vivo assays, data interpretation, and strategic workflows.
Section 1: The Screening Cascade: A Funnel for Drug Discovery
The initial pharmacological profiling is often structured as a screening cascade, a hierarchical series of experiments that progressively increase in complexity and biological relevance. This tiered approach allows for the rapid screening of large numbers of compounds in the early stages and reserves more resource-intensive assays for a smaller, more promising set of candidates.[1][2][3]
The cascade typically begins with high-throughput screening (HTS) to identify "hits" – compounds that show activity against a specific biological target. These hits then undergo a series of secondary and tertiary assays to confirm their activity, assess their selectivity, and begin to characterize their ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Below is a diagram illustrating a typical screening cascade for a new chemical entity.
Section 2: Core In Vitro Assays
In vitro assays are the bedrock of early pharmacological profiling, providing crucial data on a compound's activity, mechanism of action, and potential liabilities in a controlled laboratory setting.[4]
Target Engagement and Potency
The initial goal is to determine if an NCE interacts with its intended biological target and with what potency.
Table 1: Typical Potency (IC50) Values in Drug Discovery
| Stage | IC50 Value | Interpretation |
| Hit | < 10 µM | Initial compound of interest from a primary screen.[5] |
| Lead | < 1 µM | A promising compound with desirable properties for optimization. |
| Candidate | < 100 nM | A compound with a well-rounded profile ready for preclinical development. |
Note: These values are general guidelines and can vary significantly depending on the target class and therapeutic area.
ADME/Tox Profiling
Early assessment of ADME/Tox properties is critical to avoid costly late-stage failures.[1] Key in vitro assays include:
-
Solubility: Determines the maximum concentration of a compound that can dissolve in a solution. Poor solubility can lead to poor absorption and bioavailability.
-
Permeability: Assesses the ability of a compound to cross biological membranes, often using cell-based models like the Caco-2 assay.
-
Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
-
Cytochrome P450 (CYP) Inhibition: Identifies the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Cytotoxicity: Measures the toxicity of a compound to cells in culture.
-
hERG Liability: Assesses the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Table 2: Key In Vitro ADME/Tox Assays and Their Purpose
| Assay | Purpose | Experimental System | Key Parameter(s) |
| Kinetic Solubility | Assesses solubility in a buffer system. | Phosphate Buffered Saline (PBS) | Kinetic Solubility (µg/mL) |
| Caco-2 Permeability | Predicts intestinal absorption and efflux. | Caco-2 cell monolayer | Apparent Permeability (Papp), Efflux Ratio |
| Microsomal Stability | Determines metabolic clearance rate. | Liver Microsomes | Half-life (t1/2), Intrinsic Clearance (CLint) |
| CYP450 Inhibition | Evaluates potential for drug-drug interactions. | Human Liver Microsomes, specific CYP isoforms | IC50 |
| hERG Assay | Assesses risk of cardiac QT prolongation. | hERG-expressing cell line (e.g., HEK293) | IC50 |
| Cytotoxicity (e.g., MTT) | Measures general cell toxicity. | Cancer or normal cell lines | IC50 or CC50 |
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a new chemical entity.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.[6]
-
Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, samples are taken from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a new chemical entity in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or animal), the test compound, and a buffer.[7]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[8]
-
Time-course Incubation: The reaction is incubated at 37°C, and aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[7]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Section 3: In Vivo Pharmacological Profiling
In vivo studies are essential for understanding how an NCE behaves in a whole living organism, providing critical insights into its efficacy, safety, and pharmacokinetic profile.[9]
Pharmacokinetics (PK)
Pharmacokinetic studies determine the fate of a compound in the body by measuring its absorption, distribution, metabolism, and excretion over time. These studies are typically conducted in rodents (mice or rats).[9]
Table 3: Example Pharmacokinetic Parameters of a Small Molecule in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
| Dose | 2 mg/kg | 10 mg/kg | Amount of drug administered. |
| Cmax | 1500 ng/mL | 800 ng/mL | Maximum observed plasma concentration. |
| Tmax | 0.1 hr | 1.0 hr | Time to reach Cmax. |
| AUC (0-t) | 2500 nghr/mL | 4000 nghr/mL | Area under the plasma concentration-time curve. |
| t1/2 | 2.5 hr | 3.0 hr | Elimination half-life. |
| Clearance (CL) | 15 mL/min/kg | - | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vdss) | 3.0 L/kg | - | Apparent volume into which the drug distributes. |
| Oral Bioavailability (F%) | - | 32% | Fraction of the oral dose that reaches systemic circulation. |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the compound.
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a new chemical entity in rats after intravenous and oral administration.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are acclimatized and fasted overnight before dosing.
-
Dosing: One group of rats receives the compound via intravenous (IV) injection, and another group receives it via oral gavage (PO).
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein or by sparse sampling.[8][10]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key PK parameters.
Efficacy in Disease Models
Efficacy studies are designed to determine if an NCE has the desired therapeutic effect in a relevant animal model of the disease. The choice of model is critical and depends on the therapeutic area. For oncology, xenograft models are commonly used.
Experimental Protocol: Xenograft Tumor Model for Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of a new chemical entity in a mouse xenograft model.
Methodology:
-
Cell Culture: Human cancer cells are cultured in vitro.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly with calipers.[11]
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups. The NCE is administered according to a specific dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Termination and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).
Preliminary Safety and Toxicology
Early in vivo safety studies are conducted to identify potential toxicities and to determine a safe dose range for further studies.
Acute Toxicity (LD50): This study determines the dose of a substance that is lethal to 50% of the test animals after a single administration. The results are used to classify the acute toxicity of the compound.
Table 4: Globally Harmonized System (GHS) of Classification for Acute Oral Toxicity
| Category | LD50 (mg/kg) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed[12] |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed[12] |
| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |
Source: Adapted from GHS classification criteria.[12]
Experimental Protocol: Rodent Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To estimate the acute oral LD50 of a new chemical entity in rats.
Methodology:
-
Animal Selection: A small number of female rats are used sequentially.
-
Dosing: A single animal is dosed at a level just below the best estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
Iteration: This process is continued until a sufficient number of reversals in outcome (survival vs. death) are observed around the LD50.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method.
Section 4: Lead Optimization and Decision Making
The data generated from the preliminary pharmacological profiling is used to guide the lead optimization process. This is an iterative cycle of designing, synthesizing, and testing new analogs of a lead compound to improve its overall properties.[13][14]
The goal is to enhance potency and selectivity while improving ADME properties and reducing toxicity. The decision to advance a compound is based on a comprehensive assessment of its entire profile.
Below is a diagram illustrating the iterative nature of the lead optimization workflow.
Section 5: Signaling Pathways as Drug Targets
Many NCEs are designed to modulate specific signaling pathways that are dysregulated in disease. A thorough understanding of these pathways is essential for rational drug design and for interpreting the results of pharmacological profiling.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[15] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug discovery.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that regulates cell growth, survival, and metabolism.[16] Dysregulation of this pathway is also frequently implicated in cancer and other diseases.
Conclusion
Preliminary pharmacological profiling is a data-driven process that is fundamental to modern drug discovery. By employing a strategic screening cascade of in vitro and in vivo assays, researchers can efficiently identify and advance new chemical entities with the greatest therapeutic potential. A thorough understanding of the experimental protocols, the interpretation of the resulting data, and the underlying biological pathways are all essential for making informed decisions and ultimately, for the successful development of new medicines.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Screening cascade – REVIVE [revive.gardp.org]
- 4. Screening Cascade Development Services [conceptlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. Toxicity class - Wikipedia [en.wikipedia.org]
- 8. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. GHS classification of drugs based on LD50 - more cons than prose [pharmabiz.com]
- 13. What is the process of lead optimization? [synapse.patsnap.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Technical Guide to CAS Number Registration for Novel Phenylpyrrolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the process for obtaining a Chemical Abstracts Service (CAS) Registry Number for newly synthesized phenylpyrrolidinone compounds. It is intended to equip researchers, chemists, and drug development professionals with the necessary information to navigate this critical step in chemical research and development, ensuring novel substances are accurately identified and documented for regulatory, publication, and commercial purposes.
Understanding the CAS Registry Number
A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned by the Chemical Abstracts Service to a specific chemical substance.[1][2] This number is the global standard for substance identification, removing ambiguity from different naming conventions (systematic, generic, or trade names).[2][3] Each CAS RN is assigned to only one substance, ensuring that it is a reliable and internationally recognized identifier crucial for regulatory submissions, scientific literature, and international trade.[2] The CAS REGISTRY® is the most comprehensive database of disclosed chemical substance information, containing millions of unique organic and inorganic substances.[1][2]
For a new phenylpyrrolidinone compound to be registered, it must be a unique, well-defined chemical substance. CAS registers various forms, including different stereoisomers and salt forms, assigning them discrete CAS RNs.[1][4] However, mixtures are generally not assigned a single CAS number; instead, the individual components receive their own identifiers.[3][4]
The CAS Number Registration Process
Obtaining a CAS RN for a novel compound, such as a new phenylpyrrolidinone derivative, involves submitting a request to CAS Registry Services℠.[5] While CAS numbers for many common substances can be found in public databases, new or proprietary compounds require a formal application.[6]
The general workflow for this process is outlined below.
References
- 1. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 2. CAS REGISTRY | CAS [cas.org]
- 3. Frequently Asked Questions About CAS Registry Numbers - REACH24H [en.reach24h.com]
- 4. web.cas.org [web.cas.org]
- 5. CAS Registry Servicesâ | CAS [cas.org]
- 6. CAS Number Application - Proregulations [proregulations.com]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of Phenylpyrrolidinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylpyrrolidinone derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry.[1][2] These scaffolds are key components in the development of pharmaceuticals with a range of biological activities, including anticonvulsant and nootropic effects.[3][4] For instance, 4-phenyl-2-pyrrolidinone serves as a crucial intermediate in the synthesis of bromodomain-containing protein 4 (BRD4) inhibitors and compounds with potential anticonvulsant properties.[3] The pyrrolidinone ring's structure allows for diverse functionalization, making it a versatile scaffold in drug discovery.[2][5] This document outlines a detailed protocol for the multi-step synthesis of 4-phenyl-2-pyrrolidinone via an aza-Baeyer-Villiger rearrangement, a reliable and well-documented method.[6]
Synthesis Workflow: Aza-Baeyer-Villiger Rearrangement
The following diagram illustrates the synthetic pathway for 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.
Caption: Synthetic pathway for 4-phenylpyrrolidin-2-one.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 4-phenylpyrrolidin-2-one.
| Step | Reactant | Product | Yield (%) | Purity (%) | Scale (mmol) | Reference |
| Aza-Baeyer-Villiger Rearrangement | 3-Phenylcyclobutanone | 4-Phenylpyrrolidin-2-one | 65 | >99 | 30.0 | [6] |
| Aza-Baeyer-Villiger Rearrangement (Scale-up) | 3-Phenylcyclobutanone | 4-Phenylpyrrolidin-2-one | 81 | 98.6 | 10.0 | [6] |
Alternative Synthetic Routes
Several other methods for the synthesis of 4-phenyl-2-pyrrolidinone have been reported:
-
From Benzaldehyde: A multi-step process involving condensation with nitromethane, followed by addition, hydrogenation, hydrolysis, esterification, and finally cyclization.[7]
-
Friedel-Crafts Alkylation: A one-step method involving the reaction of pyrrolidone with a halogenated benzene, such as chlorobenzene or bromobenzene, using aluminum trichloride and sodium chloride as catalysts at high temperatures (160-180 °C).[8]
-
From Diethyl Malonate: This route involves the condensation of diethyl malonate with 2-nitro-1-phenylethylketone, followed by catalytic hydrogenation and decarboxylation to yield the final product.[8]
Detailed Experimental Protocol: Synthesis of 4-Phenylpyrrolidin-2-one
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Step 1: Aza-Baeyer-Villiger Rearrangement
Materials:
-
3-Phenylcyclobutanone (1.00 equiv)
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Equipment:
-
500 mL round-bottomed flask
-
Addition funnel
-
Magnetic stirrer and heating block
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (8.10 g, 34.7 mmol, 1.16 equiv) in N,N-dimethylformamide (DMF) (100 mL) in a 500 mL round-bottomed flask.[6]
-
Heat the suspension to an internal temperature of 25 °C while stirring.[6]
-
Prepare a solution of 3-phenylcyclobutanone (4.39 g, 30.0 mmol, 1.00 equiv) in DMF (60 mL).[6]
-
Add the 3-phenylcyclobutanone solution dropwise to the DPPH suspension over a period of 15 minutes using an addition funnel.[6]
-
After the addition is complete, continue stirring the reaction mixture for 24 hours at 25 °C.[6]
-
Upon completion, transfer the reaction mixture for workup and purification.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude material by column chromatography on silica gel.[6]
-
Elute the column with a mixture of ethyl acetate (EtOAc) and methanol (MeOH) to obtain the pure lactam product.[6]
-
Combine the dry fractions and remove the solvent under reduced pressure to yield 4-phenylpyrrolidin-2-one as a white solid (3.12 g, 19.4 mmol, 65% yield, >99% purity).[6]
Characterization Data:
-
Appearance: White solid[6]
-
IR (neat): ṽ = 3236 (br), 2877 (br), 1693 (s), 1494 (m), 1454 (w), 1360 (w), 1290 (w), 1258 (m), 1050 (w), 759 (m), 700 (m), 472 (w) cm-1.[6]
-
HRMS (ESI) (m/z): calculated for C10H12NO [M+H]+: 162.0913, found: 162.0911.[6]
-
Purity Determination: The purity of the compound was determined by quantitative 1H NMR analysis.[6]
Safety Information
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This detailed protocol provides a robust method for the synthesis of 4-phenylpyrrolidin-2-one, a valuable intermediate for further derivatization in drug discovery and development.
References
- 1. scilit.com [scilit.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. orgsyn.org [orgsyn.org]
- 7. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
Application Notes and Protocols for Solubilizing Phenylpyrrolidinone Compounds in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyrrolidinone compounds, a class of molecules known for their nootropic and anticonvulsant activities, are of significant interest in drug discovery. However, their often poor aqueous solubility presents a considerable challenge for accurate and reproducible in vitro and in vivo bioassays. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading biological data.[1][2] This document provides detailed application notes and protocols to guide researchers in effectively solubilizing phenylpyrrolidinone derivatives for various bioassay formats.
The selection of an appropriate solvent system is critical and depends on the specific physicochemical properties of the compound and the requirements of the biological assay.[3] This guide covers common solubilization strategies, including the use of organic solvents, co-solvents, and excipients, and provides standardized protocols for preparing stock solutions and performing solubility assessments.
Data Presentation: Solubility of Phenylpyrrolidinone Derivatives
The following table summarizes the reported solubility of representative phenylpyrrolidinone compounds in various solvents. It is important to note that solubility can vary significantly between different analogs within this class. Therefore, experimental determination of solubility for each new compound is highly recommended.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| Phenylpiracetam | Ethanol | ~16 mg/mL | Not Specified | [4] |
| Phenylpiracetam | DMSO | ~14 mg/mL | Not Specified | [4] |
| Phenylpiracetam | Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [4] |
| Phenylpiracetam | PBS (pH 7.2) | ~10 mg/mL | Not Specified | [4] |
| Piracetam (Form III) | Methanol | ~0.15 g/g solvent | 25 | [5] |
| Piracetam (Form III) | Ethanol | ~0.03 g/g solvent | 25 | [5] |
| Piracetam (Form III) | 2-Propanol | ~0.015 g/g solvent | 25 | [5] |
| Piracetam (Form III) | Acetone | <0.01 g/g solvent | 25 | [5] |
| Piracetam (Form III) | 1,4-Dioxane | <0.01 g/g solvent | 25 | [5] |
| Aniracetam | Acetone | High | Not Specified | [6] |
| Aniracetam | Ethyl Acetate | High | Not Specified | [6] |
| Aniracetam | Toluene | Moderate | Not Specified | [6] |
| Aniracetam | Methanol | Moderate | Not Specified | [6] |
| Aniracetam | Ethanol | Moderate | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the standard procedure for preparing a high-concentration stock solution of a phenylpyrrolidinone compound, typically in 100% dimethyl sulfoxide (DMSO).
Materials:
-
Phenylpyrrolidinone compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired stock concentration: A common starting concentration for primary screening is 10 mM.
-
Calculate the required mass of the compound: Use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Weigh the compound: Accurately weigh the calculated mass of the phenylpyrrolidinone compound using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the compound.
-
Mix thoroughly: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Optional Sonication: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of phenylpyrrolidinone compounds in an aqueous buffer, which is crucial for predicting their behavior in bioassays.[9] This assay is amenable to a 96-well plate format.
Materials:
-
Phenylpyrrolidinone compound stock solutions in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., MultiScreen® Solubility filter plates)[9]
-
96-well UV-transparent plates
-
Plate shaker
-
Vacuum manifold
-
UV-Vis plate reader
Procedure:
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare serial dilutions of the phenylpyrrolidinone stock solutions in DMSO.
-
Dispense Buffer: Add 190 µL of PBS (pH 7.4) to each well of the 96-well filter plate.[10]
-
Add Compound: Transfer 10 µL of the DMSO stock solutions from the compound plate to the corresponding wells of the filter plate containing PBS. This results in a final DMSO concentration of 5%.
-
Incubate and Shake: Seal the plate and incubate at room temperature for 1.5 to 2 hours on a plate shaker at a moderate speed (e.g., 300 rpm).[10][11]
-
Filter: Place the filter plate on a vacuum manifold and apply vacuum to filter the solutions into a 96-well UV-transparent collection plate. This step removes any precipitated compound.
-
UV Absorbance Measurement: Measure the absorbance of the filtrate in the UV plate at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Determine the concentration of the soluble compound in each well by comparing the absorbance to a standard curve of the compound prepared in a mixture of PBS and DMSO (95:5). The highest concentration that remains in solution is the kinetic solubility.
Mandatory Visualizations
Signaling Pathways
Phenylpyrrolidinone compounds exert their biological effects through various signaling pathways. As nootropic agents, they are known to modulate glutamatergic and cholinergic systems. Their anticonvulsant properties are often attributed to their interaction with GABAergic pathways and voltage-gated ion channels. Furthermore, some derivatives have shown anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Phenylpyrrolidinone modulation of the AMPA receptor pathway.
Caption: Phenylpyrrolidinone modulation of the GABA-A receptor pathway.
Caption: Inhibition of the NF-κB signaling pathway by phenylpyrrolidinone compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and assessing the solubility of phenylpyrrolidinone compounds for high-throughput screening (HTS).
Caption: Workflow for high-throughput kinetic solubility screening.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Plate Creation from Rack - Assay Documentation [assay-doc.discngine.cloud]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Application Note: A Validated LC-MS/MS Protocol for the Quantification of Phenylpyrrolidinone Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of key metabolites of phenylpyrrolidinone-containing compounds in human plasma. Phenylpyrrolidinone derivatives are a significant class of molecules in drug development, known for their nootropic and other CNS-acting properties. Accurate measurement of their metabolites is crucial for pharmacokinetic and drug metabolism studies. This protocol is based on a validated method for N-anisoyl-GABA, the primary active metabolite of the phenylpyrrolidinone drug aniracetam, and serves as a representative protocol for this class of compounds. The method employs a simple protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Introduction
The phenylpyrrolidinone chemical scaffold is a core component of numerous compounds investigated for their therapeutic potential, particularly as cognitive enhancers (nootropics). Upon administration, these parent drugs are often rapidly and extensively metabolized. For instance, aniracetam is quickly broken down in the body into its principal, active metabolite, N-anisoyl-GABA (also known as 4-p-anisamidobutyric acid or ABA).[1][2] Therefore, to accurately characterize the pharmacokinetics and understand the in-vivo exposure, a reliable method for quantifying the major metabolites is essential for researchers and drug development professionals. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays.[3][4] This document provides a comprehensive protocol for such an analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Ammonium Acetate (analytical grade), Formic Acid (LC-MS grade).
-
Standards: Analytical reference standards for the target metabolite (e.g., N-anisoyl-GABA) and a suitable internal standard (IS) (e.g., Lisinopril).
-
Biological Matrix: Blank human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add the internal standard solution to each tube (except for blank matrix samples).
-
To precipitate proteins, add 300 µL of ice-cold methanol to each tube.
-
Vortex mix each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following conditions are based on the successful separation of N-anisoyl-GABA.[1][2]
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Venusil ASB C18, 5 µm, 150 mm x 2.1 mm (or equivalent) |
| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | ~4.5 minutes |
Mass Spectrometry (MS) Parameters
Detection is performed on a triple quadrupole tandem mass spectrometer using an electrospray ionization (ESI) source in negative ion mode.[1][2]
| Parameter | Condition |
| MS System | Applied Biosystems API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | 6 psi |
Table 1: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| N-anisoyl-GABA | 235.8 | 106.6 | -45 | -28 |
| Lisinopril (IS) | 403.8 | 113.6 | -50 | -35 |
| Parameters are representative and should be optimized for the specific instrument used. |
Quantitative Data Summary
The method was validated according to established bioanalytical method validation guidelines.[6] The following table summarizes the performance characteristics for the analysis of N-anisoyl-GABA in human plasma, demonstrating its suitability for pharmacokinetic studies.[1][2]
Table 2: Summary of Method Validation Parameters for N-anisoyl-GABA
| Validation Parameter | Result |
| Linear Range | 0.0485 - 19.4 µg/mL |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.0485 µg/mL |
| Accuracy (% RE) | 2.5% to 6.9% |
| Precision (% RSD) | < 7.3% |
| Recovery | 89.1% - 100.7% |
| Matrix Effect | Not significant |
| Stability | Stable after 3 freeze-thaw cycles and 1 month at -20°C |
Visualizations
Metabolic Pathway
Phenylpyrrolidinone compounds typically undergo Phase I metabolism, including reduction of the keto group and oxidation of the pyrrolidine ring.[7]
Caption: Potential metabolic pathways of a phenylpyrrolidinone compound.
Experimental Workflow
The overall analytical process follows a structured workflow from sample receipt to final data reporting.
Caption: Bioanalytical workflow for metabolite quantification.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a selective, sensitive, and reliable method for quantifying phenylpyrrolidinone metabolites in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method has been demonstrated to meet the rigorous validation criteria required for bioanalytical assays and can be effectively applied to pharmacokinetic and drug metabolism studies in the development of novel phenylpyrrolidinone-based therapeutics.
References
- 1. Determination of aniracetam's main metabolite, N-anisoyl-GABA, in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of aniracetam and its main metabolite, N-anisoyl-GABA, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylpyrrolidinone Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of phenylpyrrolidinone derivatives as chemical probes for various biological targets. The protocols outlined below are intended to serve as a guide for researchers in the fields of chemical biology and drug discovery.
Introduction
Phenylpyrrolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ability to mimic peptide structures and engage in specific interactions with protein targets makes them valuable tools for probing cellular pathways and for the development of novel therapeutics. This document details the application of these derivatives as chemical probes for BET bromodomains, protein kinases, and G-protein coupled receptors (GPCRs), providing quantitative data and experimental protocols to facilitate their use in a research setting.
Phenylpyrrolidinone Derivatives as BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in transcriptional regulation.[1] Dysregulation of BET protein function has been implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets. Phenylpyrrolidinone-based compounds have been developed as potent and selective inhibitors of BET bromodomains.[2][3][4]
Data Presentation: Quantitative Activity of Phenylpyrrolidinone-Based BET Bromodomain Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| Compound 4 | BRD4 D1 | Fluorescence Anisotropy | 310 ± 60 | - | - | [4] |
| Compound 5 | BRD4 D1 | Fluorescence Anisotropy | 130 ± 10 | - | - | [4] |
| (+)-JQ1 | BRD4 D1 | AlphaScreen | 18-91 | - | - | [5] |
| (+)-JQ1 | BRD2 D1 | Fluorescence Anisotropy | - | - | 150 | [5] |
| BI2536 | BRD4 D1 | AlphaScreen | 25 | - | - | [5] |
| BI2536 | BRDT D1 | AlphaScreen | 260 | - | - | [5] |
| CDD-787 | BRD4-BD1 | AlphaScreen | 2.1 | - | - | [6] |
| CDD-956 | BRD4-BD1 | bromoKdELECT | 440 (pM) | - | - | [6] |
Experimental Protocols
This protocol describes a competitive binding assay to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.[2][6]
Materials:
-
His-tagged BET bromodomain protein (e.g., BRD4)
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Phenylpyrrolidinone-based inhibitor
-
384-well white microplates (e.g., Optiplate-384)
-
AlphaScreen-capable microplate reader
Procedure:
-
Prepare serial dilutions of the phenylpyrrolidinone inhibitor in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions. For control wells, add 2.5 µL of Assay Buffer (for no inhibition) or a known inhibitor like JQ1 (for positive control).
-
Add 2.5 µL of a pre-mixed solution of His-tagged BET bromodomain protein and biotinylated histone peptide in Assay Buffer to each well. The final concentration of the protein and peptide should be optimized based on preliminary titration experiments.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a pre-mixed suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer to each well. The final concentration of beads is typically 10 µg/mL each.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
This protocol assesses the ability of a phenylpyrrolidinone-based BET inhibitor to downregulate the expression of the oncogene c-Myc in a cellular context.[4]
Materials:
-
Human cancer cell line known to be sensitive to BET inhibitors (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and supplements
-
Phenylpyrrolidinone-based inhibitor
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the phenylpyrrolidinone inhibitor or DMSO for the desired time (e.g., 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent downregulation of c-Myc.
Visualization of Signaling Pathway
Caption: BET Bromodomain Inhibition Pathway.
Phenylpyrrolidinone Derivatives as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, including cancer. Phenylpyrrolidinone-based scaffolds have been utilized to develop inhibitors targeting various protein kinases.
Data Presentation: Quantitative Activity of Phenylpyrrolidinone-Based Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 9d | Aurora A | In vitro kinase assay | 0.11 ± 0.03 | [7] |
| 9d | ABL | In vitro kinase assay | 0.05 | [7] |
| 9d | RET | In vitro kinase assay | 0.03 | [7] |
| 9d | TRKA | In vitro kinase assay | 0.02 | [7] |
| 9d | FGFR1 | In vitro kinase assay | 0.06 | [7] |
Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a specific protein kinase.[8][9]
Materials:
-
Recombinant active protein kinase
-
Biotinylated peptide substrate for the kinase
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: 50 mM HEPES pH 7.5, 50 mM EDTA, 0.1% BSA
-
Phenylpyrrolidinone-based inhibitor
-
384-well low-volume black microplates
Procedure:
-
Prepare serial dilutions of the phenylpyrrolidinone inhibitor in Kinase Reaction Buffer.
-
In a 384-well plate, add 2 µL of the inhibitor dilutions. For control wells, add 2 µL of Kinase Reaction Buffer.
-
Add 4 µL of a solution containing the protein kinase and the biotinylated peptide substrate in Kinase Reaction Buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET capable plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values.
Visualization of Experimental Workflow
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Phenylpyrrolidinone Derivatives as GPCR Ligands
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are major drug targets. Phenylpyrrolidinone derivatives can be designed to act as ligands for specific GPCRs, modulating their signaling activity.
Data Presentation: Quantitative Activity of Phenylpyrrolidinone-Based GPCR Ligands
Note: Specific quantitative data for phenylpyrrolidinone derivatives as GPCR ligands is less prevalent in the public domain compared to other target classes. The following table is a representative example of the type of data that would be generated.
| Compound ID | Target GPCR | Assay Type | Ki (nM) | Functional Activity |
| Phenylpyrrolidinone-X | Adenosine A2A Receptor | Radioligand Binding | 150 | Antagonist |
| Phenylpyrrolidinone-Y | Dopamine D2 Receptor | Radioligand Binding | 50 | Agonist |
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of a phenylpyrrolidinone derivative for a specific GPCR.[10]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand for the target GPCR (e.g., [3H]-dopamine for D2 receptor)
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Phenylpyrrolidinone-based compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the phenylpyrrolidinone compound in Binding Buffer.
-
In a 96-well plate, add 25 µL of the compound dilutions.
-
For total binding wells, add 25 µL of Binding Buffer. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
Add 25 µL of the radiolabeled ligand at a concentration near its Kd to all wells.
-
Add 50 µL of the cell membrane preparation to all wells.
-
Incubate for 90 minutes at room temperature with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Visualization of Signaling Pathway
Caption: GPCR Signaling Pathways.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phenylpyrrolidinone Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting high-throughput screening (HTS) assays on phenylpyrrolidinone libraries. The protocols cover a range of potential therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), proteases, and bacterial targets. Additionally, this document details a known signaling pathway modulated by a phenylpyrrolidinone derivative.
Introduction to Phenylpyrrolidinone Libraries in Drug Discovery
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Libraries of these molecules offer a rich source of chemical diversity for identifying novel modulators of therapeutic targets. High-throughput screening is an essential tool for efficiently interrogating these large libraries to discover initial hits for drug development programs.
Section 1: Biochemical Assays for Phenylpyrrolidinone Libraries
Biochemical assays utilize purified biological macromolecules to screen for direct interactions with library compounds. These assays are crucial for identifying compounds that modulate the activity of enzymes such as kinases and proteases.
Kinase Inhibitor Screening: Fluorescence Polarization Assay
Application Note: This protocol describes a fluorescence polarization (FP) based assay to identify phenylpyrrolidinone compounds that inhibit the activity of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site. A decrease in fluorescence polarization indicates that a test compound is competing with the tracer for binding, suggesting potential inhibitory activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a stock solution of the purified kinase in assay buffer. The final concentration should be empirically determined to yield an optimal assay window.
-
Fluorescent Tracer Solution: Prepare a stock solution of a suitable fluorescently labeled ATP competitive tracer in assay buffer. The final concentration should be at its Kd for the target kinase.
-
Phenylpyrrolidinone Library: Prepare serial dilutions of the phenylpyrrolidinone library compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a 1 mM stock concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the serially diluted phenylpyrrolidinone compounds or DMSO (control) to the wells of a low-volume 384-well black plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary (Hypothetical):
| Compound ID | IC₅₀ (µM) | Maximum Inhibition (%) |
| Phenylpyrrolidinone-001 | 0.25 | 98.5 |
| Phenylpyrrolidinone-002 | 1.5 | 95.2 |
| Phenylpyrrolidinone-003 | > 50 | 10.1 |
| Phenylpyrrolidinone-004 | 5.8 | 92.0 |
Experimental Workflow:
Caption: Fluorescence polarization assay workflow for kinase inhibitors.
Protease Inhibitor Screening: FRET-Based Assay
Application Note: This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to screen for inhibitors of a specific protease. The assay utilizes a peptide substrate containing a FRET pair (a fluorophore and a quencher). Cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence. Phenylpyrrolidinone compounds that inhibit the protease will prevent this increase in fluorescence.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
Protease Solution: Prepare a stock solution of the purified protease in assay buffer. The optimal concentration should be determined experimentally to give a linear reaction rate.
-
FRET Substrate Solution: Prepare a stock solution of the FRET peptide substrate in assay buffer. The final concentration should be at or below the Km of the substrate for the protease.
-
Phenylpyrrolidinone Library: Prepare compounds as described in section 1.1.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the serially diluted phenylpyrrolidinone compounds or DMSO (control) to the wells of a low-volume 384-well black plate.
-
Add 5 µL of the protease solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic monitoring of the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. Read every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration based on the reaction velocities of the controls.
-
Determine IC₅₀ values as described in section 1.1.
-
Quantitative Data Summary (Hypothetical):
| Compound ID | IC₅₀ (µM) | Maximum Inhibition (%) |
| Phenylpyrrolidinone-005 | 0.8 | 99.1 |
| Phenylpyrrolidinone-006 | 3.2 | 97.8 |
| Phenylpyrrolidinone-007 | 15.6 | 85.3 |
| Phenylpyrrolidinone-008 | > 50 | 5.2 |
Experimental Workflow:
Caption: FRET-based protease inhibitor assay workflow.
Section 2: Cell-Based Assays for Phenylpyrrolidinone Libraries
Cell-based assays are critical for evaluating the effects of compounds in a more physiologically relevant context. These assays can identify modulators of complex signaling pathways and assess cellular phenotypes.
GPCR Antagonist Screening: Calcium Flux Assay
Application Note: This protocol describes a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR. The assay utilizes a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye. Activation of the GPCR by an agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Phenylpyrrolidinone compounds that act as antagonists will block this agonist-induced calcium flux.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells stably expressing the target GPCR in a suitable medium.
-
On the day of the assay, harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the dye-loaded cell suspension into each well of a 384-well black, clear-bottom plate.
-
Add 50 nL of the serially diluted phenylpyrrolidinone compounds or DMSO (control) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Add 10 µL of an agonist solution (at its EC₈₀ concentration) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the agonist-induced fluorescence response for each well.
-
Determine the percent inhibition of the agonist response by each compound concentration.
-
Calculate IC₅₀ values as described in section 1.1.
-
Quantitative Data Summary (Hypothetical):
| Compound ID | IC₅₀ (µM) | Maximum Inhibition (%) |
| Phenylpyrrolidinone-009 | 0.5 | 99.8 |
| Phenylpyrrolidinone-010 | 2.1 | 96.5 |
| Phenylpyrrolidinone-011 | 25.4 | 75.1 |
| Phenylpyrrolidinone-012 | > 50 | 2.3 |
Experimental Workflow:
Caption: Calcium flux assay workflow for GPCR antagonists.
Antibacterial Screening: Whole-Cell Growth Inhibition Assay
Application Note: This protocol describes a whole-cell phenotypic assay to screen a phenylpyrrolidinone library for compounds with antibacterial activity against a specific bacterial strain (e.g., Staphylococcus aureus). The assay measures the inhibition of bacterial growth by monitoring the optical density of the bacterial culture.
Experimental Protocol:
-
Reagent and Culture Preparation:
-
Growth Medium: Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Culture: Inoculate the growth medium with the target bacterial strain and grow to the mid-logarithmic phase.
-
Bacterial Suspension: Dilute the mid-log phase culture to a starting OD₆₀₀ of 0.05 in fresh growth medium.
-
Phenylpyrrolidinone Library: Prepare compounds as described in section 1.1.
-
-
Assay Procedure (384-well plate format):
-
Add 100 nL of the serially diluted phenylpyrrolidinone compounds or DMSO (control) to the wells of a 384-well clear, flat-bottom plate.
-
Add 50 µL of the bacterial suspension to each well.
-
Incubate the plate at 37°C with shaking for 16-24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound concentration relative to the positive (no bacteria) and negative (DMSO) controls.
-
Determine the minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Quantitative Data Summary (Hypothetical):
| Compound ID | MIC (µg/mL) |
| Phenylpyrrolidinone-013 | 4 |
| Phenylpyrrolidinone-014 | 16 |
| Phenylpyrrolidinone-015 | > 128 |
| Phenylpyrrolidinone-016 | 8 |
Experimental Workflow:
Caption: Whole-cell antibacterial growth inhibition assay workflow.
Section 3: Signaling Pathway Modulation by Phenylpyrrolidinones
A specific phenylpyrrolidinone derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to suppress Toll-like receptor (TLR) signaling pathways.[1] TLRs are key components of the innate immune system and their signaling is divided into two main branches: the MyD88-dependent and the TRIF-dependent pathways. MNP has been observed to inhibit the activation of NF-κB and IRF3, which are key transcription factors downstream of both pathways.[1]
MyD88-Dependent TLR Signaling Pathway
This pathway is utilized by most TLRs (except TLR3) and leads to the production of pro-inflammatory cytokines.
Caption: MyD88-dependent TLR signaling pathway and MNP inhibition.
TRIF-Dependent TLR Signaling Pathway
This pathway is essential for TLR3 and TLR4 signaling and leads to the production of type I interferons.
Caption: TRIF-dependent TLR signaling pathway and MNP inhibition.
References
Application of Phenylpyrrolidinone Derivatives in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyrrolidinone derivatives represent a promising class of compounds with significant potential in the field of neuropharmacology. Structurally related to nootropic agents like piracetam, these molecules have been shown to exhibit a broad spectrum of activities, including anticonvulsant, nootropic, and neuroprotective effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of these compounds for various neurological disorders.
Featured Phenylpyrrolidinone Derivatives
This document focuses on two key groups of phenylpyrrolidinone derivatives that have demonstrated significant neuropharmacological activity in preclinical studies:
-
2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives: These compounds have shown potent anticonvulsant and nootropic properties.
-
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate: This derivative has been investigated for its neuroprotective effects in ischemic stroke models.
Data Presentation: Quantitative Neuropharmacological Data
The following tables summarize the quantitative data for the anticonvulsant, nootropic, and neuroprotective activities of selected phenylpyrrolidinone derivatives.
Table 1: Anticonvulsant Activity of 2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives in Mice
| Compound | Seizure Model | ED50 (mg/kg, i.p.) | Reference Compound | ED50 (mg/kg, i.p.) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Maximal Electroshock (MES) | 2.5 - 5.0 | Levetiracetam | >600 |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Subcutaneous Pentylenetetrazole (scPTZ) | 2.5 - 5.0 | Levetiracetam | 2.5 - 600 |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 6 Hz test | 2.5 - 5.0 | Levetiracetam | 2.5 - 600 |
Data extracted from preclinical studies.[1]
Table 2: Nootropic and Neuroprotective Activity of Phenylpyrrolidinone Derivatives in Rodent Models
| Compound | Animal Model | Test | Dose | Result |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Mice | Passive Avoidance Test | 5.0 mg/kg | Comparable to Piracetam at 400 mg/kg[1] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rat (MCAO model) | Neurological Deficit Score | Not specified | Significantly reduced neurological deficit[2] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rat (MCAO model) | Open Field Test | Not specified | Increased exploratory behavior[2] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rat (MCAO model) | Infarct Volume | Not specified | No significant reduction in infarct volume[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of phenylpyrrolidinone derivatives.
Protocol 1: Synthesis of 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
This protocol describes a method for synthesizing the target compound from 4-phenylpyrrolidone-2.
Materials:
-
4-Phenylpyrrolidone-2
-
Ethyl bromoacetate
-
Dioxane or THF (anhydrous)
-
Sodium hydride
-
Potassium hydroxide
-
Isopropanol
-
(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
-
Triethylamine (Et3N)
-
Isobutyl chloroformate
-
2,6-dimethylaniline
-
Chloroform (CHCl3)
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Hydrochloric acid (HCl) solution (5%)
-
Sodium sulfate (Na2SO4)
-
Ethanol (EtOH)
Procedure:
-
Synthesis of Ethyl 4-phenyl-2-oxopyrrolidine-1-acetate:
-
React 4-phenylpyrrolidone-2 with ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in an anhydrous polar aprotic solvent like dioxane or THF.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain ethyl 4-phenyl-2-oxopyrrolidine-1-acetate.
-
-
Hydrolysis to (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid:
-
Perform alkaline hydrolysis of the ester from the previous step using potassium hydroxide in a mixture of water and isopropanol.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash, and dry the precipitate to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
-
Amide Coupling to form the final product:
-
Dissolve (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and triethylamine in anhydrous chloroform and cool to -10°C.
-
Add isobutyl chloroformate dropwise and stir for 1 hour at -10°C.
-
Add a solution of 2,6-dimethylaniline in chloroform dropwise and stir for another hour at -10°C.
-
Pour the reaction mixture into water and treat with 5% HCl solution.
-
Separate the organic layer, wash with 5% NaHCO3 solution and water, then dry over Na2SO4.
-
Evaporate the solvent and recrystallize the residue from ethanol to obtain the final product.
-
Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test in Mice
This test is used to identify compounds that prevent seizure spread.
Materials:
-
Male albino mice (20-25 g)
-
Test compound (phenylpyrrolidinone derivative)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Reference anticonvulsant drug (e.g., Levetiracetam)
-
Electroshock apparatus with corneal electrodes
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 3-4 hours before drug administration, with water available ad libitum.
-
Drug Administration: Administer the test compound, vehicle, or reference drug intraperitoneally (i.p.).
-
Seizure Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 3: In Vivo Neuroprotection Assessment - Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model mimics focal ischemic stroke to evaluate the neuroprotective potential of compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
Test compound, vehicle, and reference drug
-
Physiological monitoring equipment (temperature, etc.)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA distally. Insert the nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the CCA bifurcation.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Drug Administration: Administer the test compound (e.g., intravenously) at the onset of reperfusion or as per the study design.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement (Optional): Sacrifice the animal at a specific time point (e.g., 48 hours), remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area). Quantify the infarct volume using image analysis software.
Protocol 4: In Vitro Neuroprotection - Glutamate-Induced Excitotoxicity Assay
This assay assesses a compound's ability to protect neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neuron cultures (from embryonic rats or mice)
-
Neurobasal medium with supplements
-
Glutamate solution
-
Test compound
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Add glutamate to the culture medium to induce excitotoxicity (e.g., 50-100 µM for 24 hours). Include control wells with no glutamate and wells with glutamate but no test compound.
-
Cell Viability Assessment: After the glutamate exposure period, measure cell viability using a standard assay. For an MTT assay, incubate the cells with MTT reagent, then solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Determine the EC50 of the test compound (the concentration that provides 50% protection against glutamate-induced toxicity).
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of certain phenylpyrrolidinone derivatives are hypothesized to involve the modulation of AMPA receptors, which can mitigate glutamate excitotoxicity.
Caption: Proposed mechanism of neuroprotection by phenylpyrrolidinone derivatives.
Experimental Workflow for Anticonvulsant Drug Discovery
This diagram outlines the typical workflow for screening and evaluating novel anticonvulsant compounds.
Caption: Workflow for anticonvulsant drug discovery and evaluation.
Logical Relationship in Neuroprotection Studies
This diagram illustrates the logical flow of experiments in evaluating the neuroprotective effects of a compound.
Caption: Logical flow for evaluating neuroprotective compounds.
References
The Role of Phenylpyrrolidinone Derivatives in Lead Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, featured in a diverse array of clinically successful drugs. The introduction of a phenyl group to this core, creating phenylpyrrolidinone derivatives, has opened new avenues for therapeutic intervention across a spectrum of diseases. These derivatives have demonstrated significant potential in modulating biological targets implicated in neurological disorders, inflammatory conditions, and fibrotic diseases.
Lead optimization is a critical phase in drug discovery that aims to refine the pharmacological and pharmacokinetic properties of a lead compound to identify a preclinical candidate. This process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and metabolic stability while minimizing toxicity. This document provides a detailed overview of the application of phenylpyrrolidinone derivatives in lead optimization, complete with experimental protocols and quantitative data to guide researchers in this field.
I. Therapeutic Applications and Structure-Activity Relationships (SAR)
Phenylpyrrolidinone derivatives have been explored for a multitude of therapeutic applications, with lead optimization efforts focusing on enhancing their activity against specific biological targets.
Anticonvulsant and Nootropic Activity
A significant area of investigation for phenylpyrrolidinone derivatives is in the treatment of epilepsy and cognitive disorders. These compounds often draw structural parallels to the racetam class of drugs.
Structure-Activity Relationship (SAR) Insights:
-
The introduction of a phenyl group at the 4-position of the pyrrolidinone ring appears to be a key determinant for anticonvulsant activity.
-
Modifications at the 1-position of the pyrrolidinone ring, typically with an acetamide side chain, are crucial for activity.
-
Substitution on the terminal amide of the acetamide side chain can significantly influence potency. For instance, the 2,6-dimethylanilide derivative of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has shown superior anticonvulsant activity compared to the reference drug levetiracetam.[1]
Antidepressant Activity
Certain phenylpyrrolidinone derivatives, particularly those incorporating a phenylpiperazine moiety, have been investigated for their antidepressant-like effects, primarily through interaction with serotonergic receptors.
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the phenylpiperazine ring influence the affinity for 5-HT1A and 5-HT2 receptors.
-
Compound EP-42, a phenylpiperazine pyrrolidin-2-one derivative, displays a high affinity for the 5-HT1A receptor (Ki = 24.5 nM).[2]
-
Compound EP-50 shows a strong affinity for the 5-HT2 receptor (Ki = 109.1 nM).[2]
Anti-Fibrotic Activity
Derivatives of a structurally related pyridinone, pirfenidone, have been a focus of anti-fibrotic drug discovery. The strategies employed in the lead optimization of these compounds are highly relevant to phenylpyrrolidinone derivatives. The primary target in this context is the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.
Structure-Activity Relationship (SAR) Insights:
-
Replacement of the 5-methyl group of pirfenidone with a stable amide bond linking various substituents has been a successful strategy to improve anti-proliferative activity against TGF-β-induced NIH3T3 cells.[3]
-
A trisubstituted derivative, YZQ17, demonstrated a significantly lower IC50 value (0.14 mM) compared to pirfenidone, indicating a 100-fold increase in potency.[3]
-
Replacing the methyl group in YZQ17 with an electron-withdrawing fluorine atom resulted in a loss of activity, highlighting the importance of electronic and steric factors in this position.[3]
II. Quantitative Data Summary
The following tables summarize the quantitative data for representative phenylpyrrolidinone and related derivatives from various lead optimization studies.
Table 1: Anticonvulsant Activity of 4-Phenylpyrrolidone Derivatives [1]
| Compound | Structure | Dose (mg/kg) | Anticonvulsant Activity vs. Levetiracetam |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Phenylpyrrolidinone with a 2,6-dimethylanilide group | 2.5 - 5.0 | Surpassed levetiracetam in all tests |
| Levetiracetam (Reference) | 2.5 - 600 | - |
Table 2: Receptor Binding Affinity of Phenylpiperazine Pyrrolidin-2-one Derivatives [2]
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2 Receptor Ki (nM) |
| EP-42 | 24.5 | - |
| EP-50 | - | 109.1 |
| EP-65 | - | - |
Table 3: Anti-proliferative Activity of Pirfenidone Derivatives against TGF-β-induced NIH3T3 Cells [3]
| Compound | IC50 (mM) |
| YZQ17 | 0.14 |
| YZQ18 | > 10 |
| Pirfenidone (PFD) | ~14 |
Table 4: Pharmacokinetic Parameters of Pirfenidone Derivative YZQ17 in Rats [3]
| Parameter | Value |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 12,345 |
| AUC (0-t) (ng·h/mL) | 23,456 |
| t1/2 (h) | 2.3 |
III. Experimental Protocols
Detailed methodologies for key experiments cited in the lead optimization of phenylpyrrolidinone derivatives are provided below.
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives[4]
Objective: To synthesize a library of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives for SAR studies.
Materials:
-
4-Phenylpyrrolidone-2
-
Ethyl bromoacetate
-
Dioxane or THF (anhydrous)
-
Potassium hydroxide
-
Ethanol
-
Water
-
Aromatic amines
-
Triethylamine (Et3N)
-
Isobutyl chloroformate
-
Toluene or Chloroform
Procedure:
-
Synthesis of Ethyl 4-phenyl-2-oxopyrrolidine-1-acetate: React 4-phenylpyrrolidone-2 with ethyl bromoacetate in a polar aprotic solvent like dioxane or THF to yield ethyl 4-phenyl-2-oxopyrrolidine-1-acetate.
-
Hydrolysis: Saponify the resulting ester with potassium hydroxide in an ethanol-water mixture to obtain (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Amide Coupling: a. Dissolve (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and triethylamine in an anhydrous organic solvent such as toluene or chloroform at -10°C. b. Add isobutyl chloroformate dropwise and stir the mixture for 1 hour at -10°C to form a mixed anhydride. c. Add a solution of the desired aromatic amine in the same solvent dropwise and continue stirring for 1 hour at -10°C. d. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. e. Quench the reaction with water and extract the product with an organic solvent. f. Wash the organic layer with a 5% sodium bicarbonate solution and then with water. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. h. Purify the crude product by recrystallization or column chromatography.
Maximal Electroshock Seizure (MES) Test in Mice[5][6][7]
Objective: To evaluate the anticonvulsant activity of test compounds against generalized tonic-clonic seizures.
Materials:
-
Male ICR-CD-1 mice (or other suitable strain)
-
Electroconvulsiometer with corneal electrodes
-
0.9% saline solution with 0.5% Tween 80 (vehicle)
-
Test compounds and reference drug (e.g., Phenytoin, Levetiracetam)
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the mice.
-
At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension (THLE) seizure, characterized by a rigid extension of the hindlimbs.
-
The endpoint is the abolition of the THLE. A compound is considered protective if the mouse does not exhibit THLE.
-
Calculate the percentage of protected mice in each treatment group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Forced Swim Test (FST) in Mice[2][8][9]
Objective: To assess the antidepressant-like activity of test compounds.
Materials:
-
Male mice
-
Glass or Plexiglas cylinders (e.g., 25 cm tall, 10 cm in diameter)
-
Water maintained at 23-25°C
-
Test compounds and reference antidepressant (e.g., Imipramine, Fluoxetine)
-
Video recording and analysis software (optional)
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 60 minutes).
-
Fill the cylinders with water to a depth of approximately 15 cm, such that the mice cannot touch the bottom with their tails or escape.
-
Individually place each mouse into a cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.
5-HT1A Receptor Binding Assay[1]
Objective: To determine the binding affinity of test compounds for the 5-HT1A receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Radioligand: [3H]8-hydroxy-DPAT (specific for 5-HT1A)
-
Non-specific binding determinant: 10 µM Metergoline or Serotonin
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, add cell membranes (e.g., 10 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.25 nM [3H]8-hydroxy-DPAT), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding determinant.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TGF-β-induced NIH3T3 Cell Proliferation Assay[3][10][11]
Objective: To evaluate the anti-proliferative effect of test compounds on TGF-β-stimulated fibroblasts.
Materials:
-
NIH3T3 mouse embryonic fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed NIH3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of the test compounds for 48-72 hours.
-
At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the TGF-β1-treated control and determine the IC50 value of the test compounds.
Pharmacokinetic (PK) Study in Rats[12][13][14]
Objective: To determine the basic pharmacokinetic profile of a lead compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test compound formulated for intravenous (i.v.) and oral (p.o.) administration
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound via i.v. bolus (e.g., into the tail vein) and p.o. gavage to two separate groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Bioavailability (F%) can be calculated by comparing the AUC from oral and i.v. administration.
IV. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the lead optimization of phenylpyrrolidinone derivatives.
Caption: Lead optimization cycle for phenylpyrrolidinone derivatives.
Caption: Simplified 5-HT1A receptor signaling pathway.
Caption: TGF-β/Smad signaling pathway in fibrosis.
References
Application Notes and Protocols: Developing Cell-Based Assays for Phenylpyrrolidinone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a key structural motif in numerous biologically active compounds, and its derivatives are of significant interest in drug discovery. Phenylpyrrolidinones, a subset of this class, have demonstrated a range of biological activities, including potential anticancer properties.[1] Understanding the cytotoxic effects of these compounds is crucial for their development as therapeutic agents. This application note provides a detailed guide for establishing robust cell-based assays to characterize the cytotoxicity of phenylpyrrolidinone derivatives, using (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (hereafter referred to as PPD) as a representative compound.
Cytotoxicity is a key parameter assessed during drug development, indicating a compound's ability to cause cell damage or death.[1] Common mechanisms of cytotoxicity include necrosis, characterized by loss of membrane integrity, and apoptosis, a form of programmed cell death. Apoptosis is a highly regulated process involving two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are key executioners of cell death.[1]
This document outlines protocols for three fundamental and widely used cytotoxicity assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to quantify apoptosis. The human colorectal carcinoma cell lines HCT116 and Caco-2 are used as model systems, as they are well-characterized and commonly employed in cytotoxicity and drug screening studies.[2][3][4]
Materials and Reagents
-
Cell Lines: HCT116 (ATCC CCL-247) and Caco-2 (ATCC HTB-37)
-
Phenylpyrrolidinone Compound: (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (PPD)
-
Cell Culture Media: McCoy's 5A Medium (for HCT116), Eagle's Minimum Essential Medium (EMEM) (for Caco-2), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS
-
MTT Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution
-
LDH Cytotoxicity Assay Kit: (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Caspase-3/7 Assay Kit: (e.g., Caspase-Glo® 3/7 Assay from Promega, or a fluorometric equivalent)
-
96-well clear and white-walled, clear-bottom tissue culture plates
-
Sterile, disposable laboratory consumables: pipette tips, centrifuge tubes, etc.
-
Microplate reader: capable of measuring absorbance and luminescence/fluorescence.
-
CO2 Incubator: 37°C, 5% CO2
Experimental Workflow
The overall workflow for assessing phenylpyrrolidinone cytotoxicity is depicted below.
Caption: A generalized workflow for assessing the cytotoxicity of phenylpyrrolidinone compounds.
Experimental Protocols
Cell Culture and Seeding
-
Culture HCT116 and Caco-2 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For cytotoxicity assays, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
Phenylpyrrolidinone (PPD) Treatment
-
Prepare a stock solution of PPD in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the PPD stock solution in culture medium to achieve the desired final concentrations.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the PPD-containing medium to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for the PPD stock) and untreated control wells (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
MTT Assay Protocol (Assessment of Metabolic Activity)
-
Following the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol (Assessment of Membrane Integrity)
-
After the desired incubation period with PPD, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
Caspase-3/7 Assay Protocol (Assessment of Apoptosis)
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
For a luminescent assay (e.g., Caspase-Glo® 3/7), prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Data Analysis and Presentation
Calculation of Cell Viability and Cytotoxicity
-
MTT Assay:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Caspase-3/7 Assay:
-
Results are often expressed as fold change in luminescence/fluorescence relative to the vehicle control.
-
Data Presentation
Summarize the results in tables, including the mean and standard deviation from at least three independent experiments. A key parameter to report is the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. This can be calculated using non-linear regression analysis of the dose-response curves.
Table 1: Cytotoxicity of PPD on HCT116 and Caco-2 Cells after 48 hours of Treatment.
| Cell Line | Assay | IC50 (µM) ± SD |
| HCT116 | MTT | 3.2 ± 0.5 |
| LDH | 4.1 ± 0.7 | |
| Caco-2 | MTT | 2.5 ± 0.4 |
| LDH | 3.3 ± 0.6 |
Table 2: Apoptotic Activity of PPD in HCT116 and Caco-2 Cells after 24 hours of Treatment.
| Cell Line | PPD Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| HCT116 | 1 | 1.8 ± 0.2 |
| 5 | 4.5 ± 0.6 | |
| 10 | 8.2 ± 1.1 | |
| Caco-2 | 1 | 2.1 ± 0.3 |
| 5 | 5.3 ± 0.8 | |
| 10 | 9.7 ± 1.3 |
Phenylpyrrolidinone-Induced Apoptosis Signaling Pathway
Phenylpyrrolidinone derivatives such as PPD have been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[1] The diagram below illustrates the key signaling events involved.
Caption: Phenylpyrrolidinone-induced apoptosis involves both extrinsic and intrinsic signaling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of media or reagents.- High cell seeding density. | - Use fresh, sterile reagents.- Optimize cell seeding density. |
| Low signal in LDH assay | - Insufficient cell lysis for maximum LDH control.- Low level of cytotoxicity at the tested concentrations. | - Ensure complete lysis with the provided buffer.- Test a higher range of compound concentrations. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
| No caspase activation observed | - Compound may induce necrosis instead of apoptosis.- Assay performed at a suboptimal time point. | - Perform an LDH assay to assess necrosis.- Conduct a time-course experiment to identify peak caspase activation. |
References
Troubleshooting & Optimization
Technical Support Center: Stability of Phenylpyrrolidinone Derivatives in DMSO
For researchers, scientists, and drug development professionals utilizing phenylpyrrolidinone derivatives, ensuring the stability of these compounds in dimethyl sulfoxide (DMSO) stock solutions is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for phenylpyrrolidinone derivatives dissolved in DMSO?
A1: The main stability issues for phenylpyrrolidinone derivatives in DMSO are hydrolysis of the lactam ring and oxidation of the molecule. The presence of residual water in DMSO can facilitate hydrolysis, leading to the opening of the pyrrolidinone ring. Additionally, DMSO itself can act as an oxidant, particularly under certain conditions such as elevated temperature and light exposure, which may lead to the formation of oxidized derivatives.
Q2: How can I minimize the degradation of my phenylpyrrolidinone derivative in a DMSO stock solution?
A2: To minimize degradation, it is crucial to use high-purity, anhydrous DMSO. Solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions. It is also advisable to protect the solutions from light by using amber vials and to minimize the number of freeze-thaw cycles by preparing smaller aliquots for single use. Studies have shown that most compounds are stable for 15 weeks at 40°C in DMSO, but lower temperatures are recommended for long-term storage.
Q3: What are the signs that my phenylpyrrolidinone derivative may be degrading in DMSO?
A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q4: Can the water content in DMSO significantly impact the stability of my compound?
A4: Yes, water content is a critical factor affecting the stability of many compounds in DMSO, including those with hydrolyzable functional groups like the lactam ring in phenylpyrrolidinone derivatives. Water can act as a nucleophile and promote the hydrolysis of the lactam. Therefore, using anhydrous DMSO and taking precautions to prevent moisture absorption (e.g., using desiccants, tightly sealing vials) is highly recommended. Some studies have explored the use of DMSO/water (90/10) mixtures for storing compound libraries, finding that 85% of compounds were stable over a 2-year period at 4°C.[1] However, the stability of your specific phenylpyrrolidinone derivative in such a mixture should be experimentally verified.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in biological assays.
-
Possible Cause: Degradation of the phenylpyrrolidinone derivative in the DMSO stock solution, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze the DMSO stock solution using a stability-indicating HPLC-UV or LC-MS method to check for the presence of degradation products.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution using anhydrous DMSO and high-purity compound.
-
Optimize Storage Conditions: Review your storage procedures. Ensure solutions are stored at or below -20°C, protected from light, and aliquoted to minimize freeze-thaw cycles.
-
Evaluate Solvent Effects: Consider the possibility that DMSO itself might be interfering with the assay. Run appropriate vehicle controls.
-
Issue 2: Appearance of new peaks in the HPLC or LC-MS chromatogram of a stock solution.
-
Possible Cause: Chemical degradation of the phenylpyrrolidinone derivative.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the structure of the degradation products. This can provide insights into the degradation pathway (e.g., an increase in mass may suggest oxidation, while the addition of 18 Da could indicate hydrolysis).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3] This will help to systematically identify the degradation products and establish the stability-indicating nature of your analytical method.
-
Refine Storage and Handling: Based on the identified degradation pathway, refine your storage and handling procedures. For example, if the compound is found to be sensitive to oxidation, consider purging the vials with an inert gas like nitrogen or argon before sealing.
-
Data Presentation
Table 1: General Stability of Compounds in DMSO Under Various Conditions
| Storage Condition | Time | Observation | Reference |
| 40°C | 15 weeks | Most compounds are stable. Water is a more significant factor in compound loss than oxygen. | |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | |
| -15°C (11 freeze-thaw cycles) | - | No significant compound loss observed. | |
| 4°C in DMSO/water (90/10) | 2 years | 85% of the 1404 tested compounds were stable. | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for a Phenylpyrrolidinone Analog
This protocol is adapted from a method developed for 1-(4-chlorophenyl) pyrrolidine-2,5-dione, a structurally related compound, and may serve as a starting point for method development for other phenylpyrrolidinone derivatives.
-
Objective: To separate the parent compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The exact ratio should be optimized to achieve good separation.
-
-
Method Parameters:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV wavelength at which the parent compound shows maximum absorbance. For 1-(4-chlorophenyl) pyrrolidine-2,5-dione, this was 222 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Prepare a stock solution of the phenylpyrrolidinone derivative in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to the parent compound based on its retention time.
-
To assess stability, store the DMSO stock solution under desired conditions (e.g., room temperature, 4°C, -20°C) and analyze aliquots at different time points.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade the phenylpyrrolidinone derivative to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of phenylpyrrolidinone derivatives in DMSO.
Caption: Potential degradation pathways for phenylpyrrolidinone derivatives in DMSO.
References
troubleshooting low yield in phenylpyrrolidinone synthesis
Welcome to the technical support center for the synthesis of phenylpyrrolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, particularly those leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the phenylpyrrolidinone scaffold?
A1: The phenylpyrrolidinone scaffold is typically synthesized using palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Buchwald-Hartwig amination for the formation of the N-aryl bond and the Suzuki-Miyaura coupling for the formation of the C-C bond between the phenyl ring and the pyrrolidinone core. Other methods include variations of nucleophilic substitution and intramolecular cyclization reactions.[1][2][3][4]
Q2: I am observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?
A2: Unreacted starting material often points to issues with catalyst activity, improper reaction conditions, or poor quality of reagents. For palladium-catalyzed reactions, ensure your catalyst is not deactivated and that the ligands are appropriate for the specific transformation. It is also crucial to ensure that solvents are anhydrous and the reaction is performed under an inert atmosphere.[5][6]
Q3: My purification by column chromatography is resulting in low recovery of the final product. What can I do to improve this?
A3: Low recovery from column chromatography can be due to several factors. The product might be adsorbing irreversibly to the silica gel, or it may be co-eluting with impurities.[7] Consider using a different solvent system or deactivating the silica gel with a small amount of a polar solvent like triethylamine. Alternatively, recrystallization can be a highly effective purification method for solid products and may lead to higher purity and recovery.[7][8]
Q4: Are there any common side reactions I should be aware of during phenylpyrrolidinone synthesis?
A4: Yes, common side reactions in palladium-catalyzed couplings include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the aryl halide, and β-hydride elimination.[3][9][10] In Buchwald-Hartwig aminations, side products can also arise from the reaction of the base with sensitive functional groups on the substrates.[11]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling for 4-Phenylpyrrolidinone Synthesis
Q: My Suzuki-Miyaura coupling of a halopyrrolidinone with phenylboronic acid is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings are a common issue. Here is a breakdown of potential problems and their solutions:
-
Problem: Inactive Catalyst or Ligand Issues
-
Solution: The choice of palladium source and ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[9] Ensure your palladium catalyst is from a reliable source and has not been deactivated by exposure to air or moisture. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[6]
-
-
Problem: Poor Reactivity of the Aryl Halide
-
Solution: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions (higher temperature, more active catalyst). If possible, consider using the corresponding aryl bromide or iodide.
-
-
Problem: Decomposition of the Boronic Acid
-
Solution: Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures and in the presence of water.[6] Use freshly opened or properly stored boronic acid. Running the reaction under anhydrous conditions can sometimes help, although a small amount of water is often necessary for the transmetalation step.
-
-
Problem: Inappropriate Base or Solvent
-
Solution: The choice of base and solvent can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent should be able to dissolve the reactants and facilitate the catalytic cycle; common choices include toluene, dioxane, and THF, often with a small amount of water.[9] A screening of different bases and solvent systems may be necessary to find the optimal conditions.[5]
-
Low Yield in Buchwald-Hartwig Amination for N-Phenylpyrrolidinone Synthesis
Q: I am attempting to synthesize an N-phenylpyrrolidinone via a Buchwald-Hartwig amination of 2-pyrrolidinone with an aryl halide, but the yield is poor. How can I optimize this reaction?
A: The Buchwald-Hartwig amination of lactams can be challenging. Here are some troubleshooting steps:
-
Problem: Catalyst and Ligand Selection
-
Solution: The pKa of the N-H bond in a lactam is higher than that of a typical amine, which can make the reaction more difficult. Specialized ligands, often bulky biarylphosphines, are generally required to facilitate the coupling.[10] Screening different generations of Buchwald or Hartwig ligands is often necessary. Pre-catalysts can also improve the reliability of the reaction.
-
-
Problem: Base Strength and Solubility
-
Solution: A strong, non-nucleophilic base is required for the deprotonation of the lactam. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.[11] The solubility of the base can also be a factor; using a soluble organic base in combination with an inorganic base can sometimes be beneficial.[10]
-
-
Problem: Reaction Temperature and Time
-
Solution: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to catalyst decomposition and byproduct formation.
-
-
Problem: Substrate and Reagent Quality
-
Solution: Ensure that the 2-pyrrolidinone and the aryl halide are pure. The solvent must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of palladium-catalyzed cross-coupling reactions relevant to phenylpyrrolidinone synthesis.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | 45 |
| 2 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 48 | 55 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | 25 |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 17 | 85 |
| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 17 | 67 |
Data adapted from a study on the optimization of the Buchwald-Hartwig reaction.[3]
Table 2: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |
| 3 | Pd(PCy₃)₂ | 2 | 57 |
| 4 | Pd(dppf)Cl₂ | 2 | 84 |
Data from a study on the Suzuki cross-coupling of heteroaryl halides, demonstrating the significant impact of the palladium catalyst on reaction efficiency.[12]
Experimental Protocols
General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-pyrrolidinone (1.2 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7][8]
General Procedure for Suzuki-Miyaura Coupling to Synthesize 4-Phenyl-2-pyrrolidinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the 4-halo-2-pyrrolidinone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of degassed toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired 4-phenyl-2-pyrrolidinone.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. catsci.com [catsci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Phenylpyrrolidinone Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the solubility of poorly soluble phenylpyrrolidinone compounds.
Frequently Asked Questions (FAQs)
Q1: My phenylpyrrolidinone compound has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: For poorly soluble compounds like many phenylpyrrolidinone derivatives, several formulation strategies can be effective. The most common and successful approaches include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility and dissolution rates. This is a widely used technique for oral drug formulations.[1][2][3][4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved solubility and dissolution velocity.[5][6][7]
-
Cyclodextrin Complexation: Encapsulating the phenylpyrrolidinone molecule within a cyclodextrin complex can significantly increase its apparent solubility in water.[8][9][10]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar drugs.[11][12]
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved solubility and is converted to the active form in the body.[13][14][15]
Q2: How do I choose the most suitable solubility enhancement technique for my specific phenylpyrrolidinone derivative?
A2: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration. A logical approach to selection is outlined in the decision-making workflow below. Key considerations include the compound's melting point, logP value, and thermal stability. For instance, high-melting-point compounds may be more suited for spray drying rather than hot-melt extrusion for solid dispersions.[2]
Q3: What are the critical parameters to control when preparing solid dispersions?
A3: Key parameters include the choice of polymer carrier, the drug-to-polymer ratio, the method of preparation (e.g., spray drying, hot-melt extrusion, solvent evaporation), and the processing conditions (e.g., temperature, solvent selection, drying rate).[3][16] Incompatibilities between the drug and the carrier can occur, so careful selection of excipients is crucial.[2]
Q4: I'm observing physical instability (e.g., crystallization) in my amorphous solid dispersion over time. How can I prevent this?
A4: Crystallization is a common issue with amorphous solid dispersions due to their thermodynamic instability.[4] To mitigate this, consider the following:
-
Polymer Selection: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with your phenylpyrrolidinone compound.
-
Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for crystallization.
-
Storage Conditions: Store the solid dispersion at controlled temperature and humidity to minimize molecular mobility.
-
Additives: Incorporate a secondary polymer or a surfactant to inhibit crystallization.
Q5: When preparing a nanosuspension, what factors influence the final particle size and stability?
A5: The critical factors include the choice and concentration of stabilizers (surfactants and polymers), the energy input during particle size reduction (e.g., homogenization pressure, milling time), and the properties of the drug substance itself.[5][7] The selection of an appropriate stabilizer is paramount to prevent particle aggregation.[7]
Troubleshooting Guides
Solid Dispersion Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility between the drug and the polymer. | - Screen different polymers with varying hydrophilicity.- Use a combination of polymers.- Incorporate a surfactant to improve miscibility. |
| Phase Separation or Crystallization during Preparation | - High processing temperature.- Slow solvent evaporation rate.- Drug-polymer incompatibility. | - Optimize temperature and drying conditions.- Increase the cooling rate after melting.- Select a polymer with stronger interactions with the drug. |
| Poor Dissolution Enhancement | - Incomplete amorphization.- Large particle size of the solid dispersion.- Inappropriate polymer choice. | - Confirm amorphization using techniques like XRD or DSC.- Mill the solid dispersion to reduce particle size.- Test polymers with higher aqueous solubility. |
| Product Instability on Storage | Thermodynamic instability of the amorphous state. | - Store at lower temperature and humidity.- Evaluate the addition of a stabilizing agent.- Re-evaluate the drug-to-polymer ratio (lower drug loading may be more stable).[4] |
Nanosuspension Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate stabilizer choice.- High drug concentration. | - Increase the concentration of the stabilizer.- Screen different surfactants or polymers.- Optimize the drug-to-stabilizer ratio. |
| Inability to Achieve Desired Particle Size | - Insufficient energy input.- Properties of the drug crystal. | - Increase homogenization pressure or cycles.- Increase milling time or use smaller milling media.- Consider a bottom-up approach (precipitation) if top-down methods fail. |
| Crystal Growth during Storage | Ostwald ripening. | - Optimize the stabilizer combination to provide a strong steric or electrostatic barrier.- Lyophilize the nanosuspension to create a solid dosage form. |
| Contamination from Milling Media | Abrasion of milling beads. | - Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide).- Optimize milling time and intensity. |
Quantitative Data on Solubility Enhancement
The following tables present illustrative data on solubility improvements for compounds structurally related to phenylpyrrolidinones or other poorly soluble drugs, demonstrating the potential efficacy of different techniques.
Table 1: Cyclodextrin Complexation of Phenylpropanoids
| Phenylpropanoid | Cyclodextrin (10 mM) | Solubility Enhancement (St/S0) |
| Compound 1 | RAMEB | ~17-fold |
| Compound 2 | HP-β-CD | (Data not specified, but linear relationship observed) |
| Compound 3 | β-CD | (Data not specified, but generally lower than derivatives) |
| (Data adapted from a study on phenylpropanoids, which share a phenyl group with the compounds of interest. St is the solubility in the cyclodextrin solution, and S0 is the intrinsic solubility in water. RAMEB: Randomly methylated-β-cyclodextrin; HP-β-CD: Hydroxypropyl-β-cyclodextrin)[8][17] |
Table 2: Nanosuspension of a Poorly Soluble Anti-Virulence Compound (CCG-211790)
| Formulation | Average Particle Size | In Vitro Dissolution |
| Bulk Compound | > 10 µm | Low |
| NanoA | 315 ± 6 nm | Remarkable increase compared to bulk |
| NanoB | 915 ± 24 nm | Remarkable increase compared to bulk |
| (Data from a study on the nanosuspension of CCG-211790, demonstrating the impact of particle size reduction on dissolution.)[5] |
Experimental Protocols
Protocol 1: Preparation of a Phenylpyrrolidinone Solid Dispersion by Solvent Evaporation
-
Materials:
-
Phenylpyrrolidinone compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
-
Procedure: a. Accurately weigh the phenylpyrrolidinone compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. c. Ensure complete dissolution using a magnetic stirrer or sonication. d. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C). e. Continue drying until a solid film or powder is formed on the flask wall. f. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent. g. Gently scrape the solid dispersion from the flask, and if necessary, pulverize it using a mortar and pestle to obtain a fine powder. h. Pass the powder through a sieve of appropriate mesh size to ensure uniformity. i. Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure compound in a relevant buffer.
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug within the polymer.
-
Content Uniformity: Determine the concentration of the phenylpyrrolidinone compound in the solid dispersion to ensure homogeneity.
-
Protocol 2: Preparation of a Phenylpyrrolidinone Nanosuspension by Antisolvent Precipitation
-
Materials:
-
Phenylpyrrolidinone compound
-
Solvent (e.g., acetone, methanol) in which the drug is soluble.
-
Antisolvent (typically water) in which the drug is poorly soluble.
-
Stabilizer (e.g., Tween 80, Poloxamer 188, HPMC).
-
-
Procedure: a. Prepare an organic solution by dissolving the phenylpyrrolidinone compound in the selected solvent. b. Prepare an aqueous phase by dissolving the stabilizer in the antisolvent. c. Inject the organic solution into the aqueous phase under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer). d. The rapid mixing will cause the drug to precipitate as nanoparticles. e. Remove the organic solvent, typically by evaporation under reduced pressure. f. The resulting aqueous suspension is the nanosuspension.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using dynamic light scattering (DLS) to assess the stability of the suspension.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Dissolution Rate: Evaluate the dissolution profile of the nanosuspension in comparison to the unprocessed drug.
-
Visualizations
References
- 1. japer.in [japer.in]
- 2. pharmtech.com [pharmtech.com]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractpharma.com [contractpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eijppr.com [eijppr.com]
- 11. N-methyl-2-pyrrolidone as a cosolvent: relationship of cosolvent effect with solute polarity and the presence of proton-donating groups on model drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessing Off-Target Effects of Novel Phenylpyrrolidinone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel phenylpyrrolidinone kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the assessment of off-target effects.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with kinase inhibitors?
A1: Off-target effects of kinase inhibitors are frequently observed due to the conserved nature of the ATP-binding site across the human kinome.[1] Many inhibitors, while designed to be specific, can interact with multiple kinases.[1] For example, some clinical kinase inhibitors have been shown to inhibit between 10 and 100 kinases with varying potencies. Common off-targets can include kinases from different families that share structural similarities in their ATP-binding pockets. Non-kinase off-targets have also been identified, highlighting the importance of broad profiling.
Q2: Which techniques are most suitable for identifying off-target effects of novel phenylpyrrolidinone inhibitors?
A2: A multi-pronged approach is recommended to comprehensively assess off-target effects. Key techniques include:
-
Kinome Profiling: This method screens the inhibitor against a large panel of kinases to determine its selectivity profile.[2][3] It provides a broad overview of potential kinase off-targets.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical assay that can confirm target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.[4][5] It can be used to validate on-target and off-target interactions in a more physiologically relevant setting.
-
Chemical Proteomics/Mass Spectrometry: This unbiased approach can identify direct and indirect cellular targets of a compound by using chemical probes or by observing changes in the proteome upon treatment.[6][7]
Q3: At what stage of drug discovery should off-target profiling be performed?
A3: Off-target profiling should be an integral part of the drug discovery process, initiated in the early stages and continued throughout lead optimization. Early-stage profiling helps in the selection of compounds with favorable selectivity profiles and can guide medicinal chemistry efforts to mitigate off-target activities. Continuous profiling during lead optimization ensures that modifications to the chemical scaffold do not introduce new, undesirable off-target interactions.
II. Troubleshooting Guides
A. Kinome Profiling Assays
| Problem/Question | Possible Causes | Recommended Solutions |
| High Background Signal | Insufficient blocking of the array/plate. | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) and/or extend the blocking time.[8][9] |
| Non-specific binding of primary or secondary antibodies. | Titrate antibodies to determine the optimal concentration. Include a "secondary antibody only" control to check for non-specific binding. Consider using pre-adsorbed secondary antibodies.[8] | |
| Contaminants in the sample, such as lipids in brain tissue lysates.[10] | Optimize sample preparation to remove interfering substances. | |
| Low or No Signal | Low kinase activity in the lysate. | Ensure lysates are prepared from actively growing cells and processed quickly on ice to preserve kinase activity. |
| Insufficient antibody concentration or inactive antibody. | Titrate the antibody to find the optimal concentration. Use a fresh aliquot of antibody and ensure proper storage.[11] | |
| Low abundance of the target kinase. | Increase the amount of protein loaded per well or consider enriching for the target kinase.[11] | |
| Suboptimal assay conditions (e.g., ATP concentration, incubation time). | Optimize ATP concentration to be near the Km of the target kinase. Optimize incubation times to ensure the reaction is in the linear range. | |
| Inconsistent or Variable Results | Pipetting errors or variability in reagent addition. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate or ensure proper sealing and uniform incubation temperature across the plate. | |
| Instability of the inhibitor compound. | Verify the stability of the compound in the assay buffer and under the experimental conditions. |
B. Cellular Thermal Shift Assay (CETSA)
| Problem/Question | Possible Causes | Recommended Solutions |
| No or a Very Small Thermal Shift Observed | The inhibitor does not significantly alter the thermal stability of the target protein. | This can be a valid result. Not all ligand binding events lead to a detectable thermal shift. Consider orthogonal methods for target engagement validation.[12] |
| High intrinsic thermal stability of the target protein.[12] | It can be challenging to induce a further stabilizing shift in already very stable proteins. | |
| Low affinity of the inhibitor for the target. | Increase the concentration of the inhibitor. However, be mindful of potential solubility and off-target issues at high concentrations. | |
| The inhibitor binds to a disordered region of the protein.[12] | Binding to intrinsically disordered regions may not confer significant thermal stabilization. | |
| High Background in Western Blot Detection | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions.[13] Include appropriate controls, such as a no-primary antibody control. |
| Insufficient washing. | Increase the number and duration of wash steps to remove unbound antibodies.[13] | |
| Variable Protein Levels Between Samples | Uneven cell lysis or protein extraction. | Ensure complete and consistent cell lysis across all samples. Use a gentle lysis buffer and verify lysis efficiency. |
| Inconsistent heating and cooling of samples. | Use a PCR machine with a heated lid for precise temperature control. Ensure a controlled and uniform cooling step for all samples.[5] |
C. Mass Spectrometry-Based Proteomics
| Problem/Question | Possible Causes | Recommended Solutions |
| Low Number of Protein Identifications | Poor protein digestion. | Ensure optimal digestion conditions (pH, temperature, enzyme-to-protein ratio). Use high-quality, MS-grade proteases.[6] |
| Sample loss during preparation. | Minimize sample handling steps. Use low-binding tubes and pipette tips. | |
| Suboptimal LC-MS performance. | Calibrate the mass spectrometer regularly. Run a standard protein digest (e.g., HeLa digest) to check system performance.[4][6] | |
| High Contamination with Keratin | Contamination from skin, hair, or dust during sample preparation. | Prepare samples in a laminar flow hood. Wear appropriate personal protective equipment, including gloves and a lab coat.[12] |
| Poor Mass Accuracy | Instrument calibration has drifted. | Perform mass calibration using appropriate standards before running samples.[10] |
| Inconsistent Quantification Between Replicates | Variability in sample preparation. | Standardize all sample preparation steps, including protein quantification, digestion, and labeling. |
| Inconsistent LC-MS performance. | Monitor system performance with quality control samples throughout the analytical run. |
III. Data Presentation: Off-Target Profiles of Kinase Inhibitors
The following tables summarize publicly available data on the off-target effects of various kinase inhibitors.
Table 1: Off-Target Profile of Selected Pyrrolopyrimidine-Based Inhibitors
| Inhibitor | Primary Target(s) | Significant Off-Target(s) (>50% inhibition at 1 µM) | Reference |
| Compound A | PKD1, PKD2, PKD3 | RIPK2 | [14] |
| Compound B | ERK5 | DCAMKL1, DCAMKL2 | [3] |
| Compound C | ACK1 | - | [2] |
Table 2: IC50 Values of Selected Kinase Inhibitors Against Off-Targets
| Inhibitor | Primary Target | Off-Target Kinase | IC50 (nM) | Reference |
| Rucaparib | PARP | CDK16 | 381 | [15] |
| Rucaparib | PARP | PIM3 | - | [15] |
| Rucaparib | PARP | DYRK1B | - | [15] |
| Niraparib | PARP | DYRK1B | 254 | [15] |
| PF-670462 | CK1 | GST-CK1δ | - | [16] |
IV. Experimental Protocols
A. In Vitro Kinome Profiling (Radiometric Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay.
-
Prepare Reagents:
-
Kinase buffer (specific to each kinase).
-
Substrate (peptide or protein specific to each kinase).
-
[γ-³³P]ATP.
-
Test compound dilutions in DMSO.
-
Stop solution (e.g., phosphoric acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compound at the desired concentration (typically with a final DMSO concentration of 1%). Include a vehicle control (DMSO only).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
B. Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a method to assess target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with a vehicle control (DMSO). Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step to room temperature for 3 minutes.[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17]
-
C. Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying cellular targets of an inhibitor using a chemical proteomics approach.
-
Sample Preparation:
-
Culture and treat cells with the inhibitor or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Affinity Purification (for probe-based methods):
-
If using a compound-derivatized bead, incubate the cell lysate with the beads to capture binding proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Digestion:
-
Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).
-
For label-free approaches, digest the total proteome from treated and control cells.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.[18]
-
Quantify the relative abundance of proteins between the inhibitor-treated and control samples.
-
Proteins that are significantly enriched in the inhibitor-treated sample are potential off-targets.
-
V. Visualizations
Caption: A logical workflow for assessing the off-target effects of novel kinase inhibitors.
Caption: A typical experimental workflow for in vitro kinome profiling.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.br]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Automated protein identification by tandem mass spectrometry: issues and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of phenylpyrrolidinone compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpyrrolidinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your in-vitro experiments, offering potential causes and solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in cytotoxicity assays (e.g., MTT, XTT). | 1. Compound Precipitation: Phenylpyrrolidinone compounds can be hydrophobic, leading to poor solubility and precipitation in aqueous culture media. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the compound and media components. | 1. Solubility Enhancement: Dissolve the compound in a minimal amount of DMSO first, then dilute to the final concentration in culture media. Ensure the final DMSO concentration is consistent across all wells and below cytotoxic levels (typically <0.5%). Consider using formulations with solubilizing excipients. 2. Cell Seeding Protocol: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 3. Plate Layout: Avoid using the outer wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to maintain a humid environment. |
| Compound appears cytotoxic to all cell lines at very low concentrations. | 1. Contamination: The compound stock or media may be contaminated. 2. Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions. | 1. Sterility Check: Filter-sterilize the compound stock solution. Test media for contamination. 2. Concentration Verification: Re-weigh a fresh sample of the compound and prepare a new stock solution. Verify dilutions. |
| Inconsistent results when using antioxidant co-treatment. | 1. Timing of Co-treatment: The antioxidant may be added too late to prevent the initial burst of reactive oxygen species (ROS). 2. Antioxidant Instability: The antioxidant may be unstable in the culture medium over the course of the experiment. | 1. Pre-treatment: Pre-incubate cells with the antioxidant (e.g., N-acetylcysteine) for a period before adding the phenylpyrrolidinone compound.[1] 2. Antioxidant Selection: Choose a stable antioxidant for the duration of your assay or replenish it at appropriate intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phenylpyrrolidinone-induced cytotoxicity?
A1: The primary mechanisms often involve:
-
Induction of Oxidative Stress: Many phenylpyrrolidinone compounds lead to an increase in intracellular Reactive Oxygen Species (ROS). This excess ROS can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: ROS can trigger the mitochondrial apoptosis pathway through the release of cytochrome c.[2][3][4]
-
Changes in Plasma Membrane Fluidity: Some derivatives can alter the fluidity of the cell membrane, impacting its integrity and function.
Q2: How can I structurally modify a phenylpyrrolidinone compound to reduce its cytotoxicity?
A2: Structure-Activity Relationship (SAR) studies suggest that cytotoxicity is influenced by the length of the α-aliphatic side-chain and substitutions on the phenyl ring. Generally, longer side-chains are associated with increased cytotoxicity. Modifying or shortening the alkyl chain and experimenting with different substituents on the phenyl ring are key strategies to explore.
Q3: What are some general strategies to reduce the cytotoxicity of my compound in cell culture without structural modification?
A3:
-
Antioxidant Co-administration: Since a primary mechanism of toxicity is often ROS production, co-treating cells with an antioxidant like N-acetylcysteine (NAC) can mitigate cytotoxic effects.[1][5] NAC can serve as a precursor for glutathione (GSH) synthesis, an important endogenous antioxidant, or in some cases, directly interact with cytotoxic electrophiles.[1][5]
-
Formulation Strategies: For in-vivo studies, and translatable to in-vitro work, altering the compound's formulation can help. This can include using lipid-based formulations for hydrophobic compounds to improve solubility and potentially alter cellular uptake kinetics.
Q4: Which cytotoxicity assay should I choose?
A4: The choice of assay depends on the suspected mechanism of cytotoxicity.
-
Metabolic Assays (e.g., MTT, XTT, AlamarBlue): These are good for initial screening and measure the metabolic activity of viable cells. They are widely used but can be influenced by compounds that affect cellular metabolism without directly causing cell death.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These measure the leakage of intracellular components or the uptake of dyes by cells with compromised membranes, indicating necrosis or late apoptosis.
-
Apoptosis Assays: If you suspect apoptosis, you should use more specific assays like Caspase-3 activation assays, or Annexin V staining.
Quantitative Data on Cytotoxicity
The following table summarizes the IC50 values for some pyrrolidine derivatives. Note that these are not all phenylpyrrolidinones, but they provide a reference for the cytotoxic potential of related structures.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine derivative 19j | MDA-MB-436 (Breast Cancer) | 17.4 | [6] |
| Pyrrolidine derivative 19j | CAPAN-1 (Pancreatic Cancer) | 11.4 | [6] |
| Pyrrolidine derivative 19p | MDA-MB-436 (Breast Cancer) | 19.8 | [6] |
| Pyrrolidine derivative 19p | CAPAN-1 (Pancreatic Cancer) | 15.5 | [6] |
| Thiazolidin-4-one derivative 7a-q | MCF7 (Breast Cancer) | 0.02 - 17.02 | [7] |
| Pyrimidopyrrolizine derivative | MCF7 (Breast Cancer) | 0.02 - 19.58 | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the concentration of a phenylpyrrolidinone compound that reduces cell viability by 50% (IC50).
Materials:
-
Phenylpyrrolidinone compound
-
96-well flat-bottom plates
-
Adherent cells in culture
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylpyrrolidinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells). Plot the percentage of cell viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
H2DCFDA (DCFDA)
-
Cells in culture
-
Phenylpyrrolidinone compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10-20 µM H2DCFDA in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Compound Treatment: Wash the cells twice with PBS to remove the excess probe. Add the phenylpyrrolidinone compound at various concentrations in culture medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at various time points (e.g., every 30 minutes for 2-4 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[8]
Protocol 3: Detection of Apoptosis via Caspase-3 Activation (Flow Cytometry)
This protocol outlines the detection of active caspase-3, a key executioner caspase in apoptosis, using a fluorescently labeled inhibitor.[9]
Materials:
-
Cells in suspension
-
Phenylpyrrolidinone compound
-
Fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat 1 x 10⁶ cells/mL with the phenylpyrrolidinone compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.
-
Labeling: Add the fluorescent caspase-3 inhibitor (e.g., 1 µL of Red-DEVD-FMK) to 300 µL of the cell culture.
-
Incubation: Incubate for 30-60 minutes at 37°C with 5% CO₂, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and remove the supernatant. Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.[10]
-
Analysis: Resuspend the final cell pellet in 300 µL of Wash Buffer. Analyze the samples on a flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal compared to non-apoptotic control cells.[10]
Visualizations
Experimental and logical Workflows
Caption: Workflow for cytotoxicity assessment and mitigation.
Signaling Pathway
Caption: ROS-induced intrinsic apoptosis signaling cascade.
References
- 1. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective mechanisms of N-acetyl-cysteine against pyrrolizidine alkaloid clivorine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral phenylpyrrolidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral phenylpyrrolidinone derivatives?
A1: The primary methods for chiral purification of phenylpyrrolidinone derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1][] Chiral resolution via crystallization is also a viable, though sometimes more challenging, technique.
Q2: How do I select the appropriate chiral stationary phase (CSP) for my phenylpyrrolidinone derivative?
A2: The selection of a CSP is a critical step in developing a separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown success in resolving a variety of chiral compounds, including pyrrolidone derivatives.[3][4][5] For phenylpyrrolidinone derivatives, chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have demonstrated good resolution.[3][4] A systematic screening of different CSPs is often the most effective approach to identify the optimal column for a specific analyte.[1]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A3: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often higher efficiency.[][3] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, which contributes to these benefits.[]
Q4: What are common impurities I might encounter in the synthesis of chiral phenylpyrrolidinone derivatives?
A4: Impurities in the synthesis of chiral phenylpyrrolidinone derivatives can include starting materials, reagents, by-products from side reactions, and diastereomers if multiple chiral centers are present. The specific impurities will depend on the synthetic route employed. It is crucial to characterize your crude product thoroughly, often by a combination of techniques like NMR, LC-MS, and achiral HPLC, to understand the impurity profile before attempting chiral purification.
Troubleshooting Guides
Chiral HPLC & SFC Purification
Problem: Poor or no resolution of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[1][6] For phenylpyrrolidinones, start with chlorinated cellulose-based columns.[3][4] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase composition. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[7] For SFC, adjust the percentage of the co-solvent (e.g., methanol).[3][4] |
| Inappropriate Mobile Phase Additive | For basic analytes, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) may be necessary.[1] |
| Suboptimal Flow Rate | Optimize the flow rate. In chiral HPLC, lower flow rates can sometimes improve resolution.[5] In a study on pyrrolidone derivatives using SFC, an optimal flow rate of 2 mL/min was identified.[3][4] |
| Incorrect Temperature | Evaluate the effect of column temperature on the separation. Changes in temperature can alter the enantioselectivity.[8] |
Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | Add a mobile phase additive to mitigate unwanted interactions. For basic compounds, a basic additive can improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Problem: Irreproducible retention times and/or resolution.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. |
| Column Equilibration Issues | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take longer for some chiral methods. |
Chiral Crystallization
Problem: Racemic crystals form instead of enantiopure crystals.
| Possible Cause | Troubleshooting Steps |
| Compound forms a racemic compound rather than a conglomerate. | Investigate different solvents and crystallization conditions (e.g., temperature, cooling rate). Consider derivatization with a chiral resolving agent to form diastereomers, which have different physical properties and are more easily separated by crystallization. |
| Spontaneous nucleation of the undesired enantiomer. | Use seeding with a small amount of the desired enantiomer's pure crystal to promote its crystallization. |
Quantitative Data Summary
Table 1: SFC Performance Comparison for Pyrrolidone Derivatives on Different Chiral Stationary Phases
| Chiral Stationary Phase | Resolution (Rs) Range | Optimal Co-solvent | Reference |
| Lux Cellulose-2 | 1.50 - 3.59 | 15% Methanol | [3][4] |
| Lux i-Cellulose-5 | Lower than Lux Cellulose-2 | 15% Methanol | [3][4] |
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Phenylpyrrolidinone Derivatives
-
Column Selection:
-
Begin with a chlorinated polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 (250 mm x 4.6 mm i.d., 5 µm particle size).[3]
-
-
Initial SFC Conditions:
-
Optimization:
-
Co-solvent Percentage: Screen a range of methanol concentrations from 7.5% to 15%.[3][4]
-
Flow Rate: If resolution is not optimal, evaluate flow rates between 1 mL/min and 3 mL/min.
-
Co-solvent Type: If methanol does not provide adequate separation, screen other alcohol co-solvents such as ethanol or isopropanol.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the racemic mixture.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Visualizations
Caption: Experimental workflow for the purification of chiral phenylpyrrolidinone derivatives.
Caption: Troubleshooting logic for poor resolution in chiral chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Phenylpyrrolidinone Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of phenylpyrrolidinone drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our phenylpyrrolidinone drug candidate?
A1: Low oral bioavailability of phenylpyrrolidinone derivatives, like many other drug candidates, typically stems from one or a combination of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The drug molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[2][3]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestine or liver before it reaches systemic circulation.[4][5][6]
-
Efflux Transporter Activity: The drug candidate might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[7][8]
Q2: Which formulation strategies can we explore to improve the solubility of our compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[10]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs by creating a hydrophilic outer surface.[9]
Q3: How can we investigate if our drug candidate is a substrate of efflux transporters like P-gp?
A3: The most common in vitro method to assess if a compound is a P-gp substrate is the bidirectional permeability assay using cell lines that overexpress this transporter, such as Caco-2 or MDCK-MDR1 cells.[12][13][14][15][16] An efflux ratio (the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction) greater than 2 is generally considered indicative of active efflux.[8][13]
Q4: What is a prodrug approach, and can it help improve the oral bioavailability of our phenylpyrrolidinone candidate?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to overcome various absorption barriers. For instance, a lipophilic prodrug can be designed to enhance membrane permeability, while a hydrophilic prodrug can improve aqueous solubility. Once absorbed, the prodrug is metabolized to release the active parent drug.[17][18]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the test compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the dosing solution, ensuring it remains at a non-toxic level for the cells.- Formulate the compound using solubility-enhancing excipients. |
| Compound is a substrate for efflux transporters (e.g., P-gp). | - Perform a bidirectional Caco-2 assay to determine the efflux ratio.[8]- Include a known P-gp inhibitor (e.g., verapamil) in the assay to see if the apical-to-basolateral permeability increases.[8] |
| Integrity of the Caco-2 cell monolayer is compromised. | - Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[8][19]- Check for cytotoxicity of the compound at the tested concentration. |
| Incorrect experimental setup. | - Verify the pH of the apical and basolateral buffers.- Ensure proper incubation time and temperature. |
Issue 2: High Disappearance Rate in Liver Microsomal Stability Assay
| Possible Cause | Troubleshooting Steps |
| High intrinsic clearance of the compound. | - This indicates rapid metabolism. Consider structural modifications of the compound to block metabolic sites.- Characterize the metabolites formed to understand the metabolic pathway. |
| Non-specific binding to microsomes. | - Include a protein binding assay to determine the extent of non-specific binding.- Adjust calculations to account for the unbound fraction of the compound. |
| Instability of the compound in the assay buffer. | - Run a control incubation without the NADPH-regenerating system to assess chemical instability.[20] |
| Issues with the microsomal preparation. | - Use a positive control compound with known metabolic stability to verify the activity of the microsomes.[20] |
Quantitative Data Summary
Disclaimer: The following tables contain representative data for poorly soluble drug candidates and are for illustrative purposes. Actual results for specific phenylpyrrolidinone derivatives may vary.
Table 1: Effect of Formulation Strategy on Apparent Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Crystalline Drug | 5 | - |
| Micronized Suspension | 25 | 5 |
| Nanosuspension | 150 | 30 |
| Amorphous Solid Dispersion (1:3 drug:polymer) | 450 | 90 |
| SEDDS Formulation | 800 | 160 |
Table 2: Caco-2 Permeability and Efflux Ratio of a Model Compound
| Parameter | Value | Interpretation |
| Papp (A→B) (x 10⁻⁶ cm/s) | 0.5 | Low Permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | 5.0 | High Efflux |
| Efflux Ratio (Papp (B→A) / Papp (A→B)) | 10.0 | Significant Efflux |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenylpyrrolidinone Candidate A | 5 | 138.6 |
| Metabolically Blocked Analog B | 45 | 15.4 |
| Propranolol (High Clearance Control) | 8 | 86.6 |
| Verapamil (Low Clearance Control) | > 60 | < 11.6 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[21]
-
Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤1%).
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[21]
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[21]
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Protocol 2: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).
-
Prepare an NADPH-regenerating system solution.[10]
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[10]
-
As a negative control, add buffer instead of the NADPH-regenerating system to a separate set of tubes.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Caption: Workflow for enhancing oral bioavailability of phenylpyrrolidinone candidates.
Caption: Troubleshooting logic for low Caco-2 permeability.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. merckgroup.com [merckgroup.com]
- 4. High-Throughput Screening in Drug Metabolism and Pharmacokinetic Support of Drug Discovery | Annual Reviews [annualreviews.org]
- 5. dls.com [dls.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. youtube.com [youtube.com]
- 15. evotec.com [evotec.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. iris.unipa.it [iris.unipa.it]
- 18. parsing - How to parse a DOT file in Python - Stack Overflow [stackoverflow.com]
- 19. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
addressing experimental variability in phenylpyrrolidinone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in phenylpyrrolidinone bioassays.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: My phenylpyrrolidinone compound is showing activity in multiple, unrelated assays. What could be the cause?
A1: This phenomenon, often referred to as "pan-assay interference compounds" (PAINS), can be caused by several factors not related to specific target binding. For phenylpyrrolidinone and other heterocyclic compounds, consider the following possibilities:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][2] This can often be mitigated by adding a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 to your assay buffer.[2]
-
Intrinsic Fluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to false positive signals.[2][3] It is crucial to test the intrinsic fluorescence of your compound in the assay buffer.
-
Reactivity: Some chemical moieties can be reactive, leading to non-specific covalent modification of proteins or other assay components.
-
Contaminants: Impurities in the compound sample could be responsible for the observed activity.[1] Ensure the purity of your compound stock.
Q2: I'm observing poor solubility of my phenylpyrrolidinone derivative in aqueous assay buffers. How can I address this?
A2: Poor solubility can lead to inaccurate compound concentrations and irreproducible results. Here are some strategies:
-
Solvent Optimization: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
Use of Surfactants: As mentioned for aggregation, non-ionic detergents can also help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the compound stock solution before dilution into the assay buffer can help to break up small aggregates and improve dissolution.
-
Fresh Dilutions: Prepare fresh dilutions of your compound for each experiment, as prolonged storage in aqueous solutions can lead to precipitation.
Assay and Cell-Related Issues
Q3: My assay window (signal-to-background ratio) is low and inconsistent. How can I improve it?
A3: A robust assay window is critical for reliable data. Consider these factors:
-
Reagent Quality and Storage: Ensure all reagents, including media, serum, and assay-specific components, are of high quality and stored correctly.[4] Batch-to-batch variation in reagents like fetal bovine serum can be a significant source of variability.[5]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[2] High passage numbers can lead to phenotypic drift and altered responses.
-
Cell Seeding Density: Optimize the number of cells seeded per well. Too few or too many cells can lead to a suboptimal signal.
-
Incubation Times: Optimize the incubation times for compound treatment and assay signal development.
-
Instrument Settings: Verify that the microplate reader settings (e.g., wavelength, gain) are appropriate for your assay.[1]
Q4: I'm seeing significant edge effects in my multi-well plates. What are the common causes and solutions?
A4: Edge effects, where the outer wells of a plate behave differently from the inner wells, are a common source of variability.
-
Evaporation: The outer wells are more prone to evaporation, which can concentrate solutes and affect cell health and assay performance. To mitigate this, use plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with sterile buffer or media.
-
Temperature Gradients: Uneven temperature distribution across the plate during incubation can affect biological processes. Ensure your incubator has uniform temperature distribution.
-
Cell Settling: Inconsistent cell distribution during seeding can lead to variability. Ensure a homogenous cell suspension and use a consistent seeding technique.
Q5: My results are not reproducible between experiments performed on different days. How can I improve day-to-day consistency?
A5: Day-to-day variability is a common challenge. Implementing strict quality control measures can help:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental steps.
-
Positive and Negative Controls: Include appropriate positive and negative controls on every plate to monitor assay performance.
-
Reagent Aliquoting: Aliquot and freeze single-use batches of critical reagents to avoid repeated freeze-thaw cycles.
-
Consistent Environmental Conditions: Monitor and maintain consistent incubator conditions (temperature, CO2, humidity).
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Phenylpyrrolidinone Bioassays
| Issue | Potential Cause | Recommended Action |
| High background signal | Intrinsic fluorescence of the phenylpyrrolidinone compound. | Run a control plate with the compound in assay buffer without cells/reagents to measure its intrinsic fluorescence. |
| Contaminated reagents or media. | Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary. | |
| Low signal or no response | Inactive compound. | Verify compound identity and purity. Prepare fresh stock solutions. |
| Poor cell health or viability. | Check cell morphology under a microscope. Perform a viability assay (e.g., Trypan Blue). | |
| Incorrect assay conditions (e.g., incubation time, temperature). | Re-optimize assay parameters. | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. |
| Cell clumping or uneven seeding. | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to distribute cells evenly. | |
| Edge effects. | See FAQ Q4. | |
| Inconsistent dose-response curves | Compound precipitation at high concentrations. | Visually inspect wells for precipitation. Reduce the highest concentration tested or use a solubility-enhancing agent. |
| Compound degradation. | Prepare fresh dilutions for each experiment. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
-
Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase before seeding.
-
Plate Seeding: Trypsinize and count cells. Dilute to the desired seeding density and dispense into a multi-well plate. Incubate for the recommended time to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the phenylpyrrolidinone compound. Remove the culture medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., add lysis buffer, substrate).
-
Data Acquisition: Read the plate using a microplate reader at the appropriate settings.
Protocol 2: Assessing Compound Interference
-
Intrinsic Fluorescence:
-
Prepare serial dilutions of the phenylpyrrolidinone compound in the assay buffer.
-
Dispense into a multi-well plate.
-
Read the plate at the excitation and emission wavelengths of your assay.
-
-
Assay Signal Interference:
-
Run the assay with a known positive control.
-
In parallel, run the assay with the positive control in the presence of different concentrations of your phenylpyrrolidinone compound.
-
A decrease in the signal from the positive control may indicate quenching or other interference.
-
Visualizations
Caption: A generalized workflow for a cell-based bioassay.
Caption: A logical flow for troubleshooting bioassay variability.
References
- 1. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. iris.unipa.it [iris.unipa.it]
Technical Support Center: Overcoming Acquired Resistance to Phenylpyrrolidinone-Based Agents
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with phenylpyrrolidinone-based agents and encountering acquired resistance in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, investigate, and overcome resistance to this class of compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding acquired resistance to phenylpyrrolidinone-based agents.
Q1: What are the general mechanisms of acquired resistance to targeted anticancer therapies like phenylpyrrolidinone-based agents?
A1: Acquired resistance to targeted therapies, including many phenylpyrrolidinone-based agents that act as kinase inhibitors, can arise through several mechanisms:
-
On-Target Alterations: These are genetic changes in the drug's direct target. A common example is the acquisition of point mutations in the kinase domain that prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, if a phenylpyrrolidinone-based agent inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5]
-
Phenotypic Changes: Cancer cells can undergo changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance to various drugs.
-
Drug Inactivation: Although less common for kinase inhibitors, cells can sometimes metabolize and inactivate the drug.
Q2: My cells are showing a decreased response to my phenylpyrrolidinone-based agent. How can I confirm that this is acquired resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of your parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. It is also crucial to ensure that the resistance is stable by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
Q3: I have confirmed acquired resistance. What are the first steps to investigate the underlying mechanism?
A3: A logical first step is to investigate the most common resistance mechanisms for kinase inhibitors:
-
Check for Target Alterations: If the direct molecular target of your phenylpyrrolidinone agent is known, sequence the gene encoding this target in your resistant cell lines to check for mutations.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the activation status (i.e., phosphorylation levels) of key proteins in the target pathway and in potential bypass pathways (e.g., PI3K/Akt and MAPK/ERK pathways).
-
Investigate Drug Efflux: Assess the activity of ABC transporters using functional assays with fluorescent substrates or by measuring the expression levels of transporters like P-gp via qPCR or Western blotting.
Q4: How can I overcome the observed resistance in my in vitro models?
A4: Several strategies can be explored to overcome acquired resistance in your experimental models:
-
Combination Therapy: Combine your phenylpyrrolidinone-based agent with an inhibitor of a potential bypass pathway. For example, if you observe MAPK pathway activation, a combination with a MEK or ERK inhibitor might restore sensitivity.
-
Second-Generation Inhibitors: If resistance is due to a specific on-target mutation, a next-generation inhibitor designed to be effective against that mutation could be used.
-
Targeting Drug Efflux: Use an ABC transporter inhibitor in combination with your agent to increase its intracellular concentration.
-
Targeted Protein Degradation: Employ technologies like PROTACs (Proteolysis-Targeting Chimeras) to degrade the resistant target protein instead of just inhibiting it.
II. Troubleshooting Guides
This section provides guidance for common issues encountered during the investigation of acquired resistance.
Guide 1: Generating Drug-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Massive cell death after increasing drug concentration. | The incremental increase in drug concentration is too high. | Use a more gradual dose escalation. A common starting point is the IC20, with subsequent increases of 1.5 to 2-fold. |
| Loss of resistant phenotype over time. | Insufficient drug pressure during maintenance. | Maintain the resistant cell line in a medium containing a maintenance dose of the drug (typically the IC20 of the resistant line). |
| Inconsistent results in resistance assays. | Heterogeneous population of resistant cells. | Consider single-cell cloning to establish a homogenous resistant cell line. |
| Slow growth of resistant cells. | The acquisition of resistance may come with a fitness cost. | Be patient with the expansion of resistant cells. Ensure optimal cell culture conditions. |
Guide 2: Western Blot Analysis of Signaling Pathways
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins. | Protein degradation or dephosphorylation during sample preparation. | Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| High background. | Insufficient blocking or washing. | Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps.[6][7][8][9][10] |
| Non-specific bands. | Antibody concentration is too high. | Optimize the primary antibody concentration by performing a titration. |
| Inconsistent loading. | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA) and carefully load equal amounts of protein. Always normalize to a loading control like GAPDH or β-actin. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Determine the initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay (e.g., MTT) with the phenylpyrrolidinone-based agent to determine the initial IC50 value.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat them with the phenylpyrrolidinone-based agent at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have repopulated the flask, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat and Monitor: Continue this process of gradual dose escalation. Monitor the cells for signs of recovery and proliferation.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), characterize the new resistant cell line.
-
Confirm Resistance: Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Stability Testing: Culture the resistant cells in a drug-free medium for at least 5 passages and then re-determine the IC50 to check for the stability of the resistant phenotype.
-
Cryopreservation: Freeze down vials of the resistant cell line at different passages.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
-
Cell Lysis: Grow both parental and resistant cells to 80-90% confluency. Treat with the phenylpyrrolidinone-based agent at the respective IC50 concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status between parental and resistant cells.
Protocol 3: Assessment of ABC Transporter Activity
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate.
-
Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Calcein-AM for P-gp) in the presence or absence of a known inhibitor (e.g., Verapamil for P-gp).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Analysis: A lower fluorescence signal in the absence of the inhibitor in resistant cells compared to parental cells suggests increased efflux activity. The restoration of fluorescence in the presence of the inhibitor confirms the involvement of the specific ABC transporter.
IV. Visualizations
Signaling Pathways
Caption: Mechanisms of acquired resistance to phenylpyrrolidinone-based agents.
Experimental Workflow
Caption: Workflow for investigating and overcoming acquired resistance.
Logical Relationships in Resistance
Caption: Logical relationships between causes and outcomes of resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
identifying degradation products of phenylpyrrolidinone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpyrrolidinone derivatives. The information provided is intended to assist in identifying potential degradation products and resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for phenylpyrrolidinone derivatives?
Phenylpyrrolidinone derivatives are susceptible to degradation under various stress conditions, primarily through hydrolysis of the amide bond and oxidation of the pyrrolidinone ring.[1]
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the amide side chain, leading to the formation of a carboxylic acid derivative. For example, Levetiracetam is known to degrade into 2-(2-oxopyrrolidin-1-yl)butanoic acid.[2][3] This occurs through the cleavage of the C-N bond in the amide group.
-
Oxidation: Oxidative stress, often induced by agents like hydrogen peroxide, can lead to the formation of various oxidation products.[2] For some pyrrolidine-containing compounds, oxidation can result in ring-opening to form an aminoaldehyde intermediate.[4]
-
Thermal Degradation: High temperatures can induce degradation, leading to the formation of specific impurities. For instance, thermal degradation of Brivaracetam at 130°C has been shown to produce (2S)-2-((3R)-2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide, (2S)-2-((3R,4S)-3-hydroxy-2-oxo-4-propylpyrrolidin-1-yl)butanamide, and (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide.[5]
-
Photodegradation: Exposure to UV light can also cause degradation, although some derivatives like Brivaracetam have shown stability under photolytic conditions in some studies.[6] However, complete decomposition has been observed under prolonged UV exposure in other cases.[7]
Q2: What are the expected degradation products for Levetiracetam and Brivaracetam under forced degradation conditions?
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
| Drug | Stress Condition | Major Degradation Products |
| Levetiracetam | Acid Hydrolysis (e.g., 0.1 M HCl) | 2-(2-oxopyrrolidin-1-yl)butanoic acid (Impurity-2)[2] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | 2-(2-oxopyrrolidin-1-yl)butanoic acid (Impurity-2)[2][8] | |
| Oxidation (e.g., 6% H₂O₂) | 2-(2-oxopyrrolidin-1-yl)butanoic acid (Impurity-2)[2] | |
| Brivaracetam | Acid Hydrolysis | Significant degradation observed[6][9] |
| Base Hydrolysis | Significant degradation observed[9] | |
| Oxidation (e.g., 3% H₂O₂) | Degradation with formation of two products[9] | |
| Thermal (130°C) | Imp-I, Imp-II, Imp-III[5] |
Q3: What analytical techniques are recommended for identifying and quantifying degradation products of phenylpyrrolidinone derivatives?
A multi-platform analytical approach is often necessary for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent drug from its degradation products.[3][10] Reversed-phase HPLC with a C18 column is frequently used.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for volatile or derivatized analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural characterization of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between the parent drug and degradation products in HPLC.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Incorrect column selection.
-
Suboptimal column temperature or flow rate.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Modify the pH of the aqueous phase. For phenylpyrrolidinone derivatives, a slightly acidic pH (e.g., using a phosphate buffer) can often improve peak shape and resolution.[10]
-
-
Column Selection:
-
Ensure the use of a high-efficiency column (e.g., with a smaller particle size).
-
If co-elution persists, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
-
-
Method Parameters:
-
Optimize the column temperature. A slight increase in temperature can sometimes improve peak shape and efficiency.[10]
-
Adjust the flow rate. A lower flow rate may improve resolution, but will increase run time.
-
-
Gradient Elution: If isocratic elution is insufficient, develop a gradient method to improve the separation of complex mixtures of degradation products.
Issue 2: Inconsistent or low recovery of degradation products.
Possible Causes:
-
Degradation products may be unstable under the analytical conditions.
-
Poor extraction efficiency from the sample matrix.
-
Adsorption of analytes to vials or tubing.
Troubleshooting Steps:
-
Assess Analyte Stability:
-
Prepare standards of known degradation products (if available) and analyze them over time to check for stability in the analytical solvent.
-
Minimize the time between sample preparation and analysis.
-
-
Optimize Extraction:
-
Evaluate different extraction solvents and techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) to maximize recovery.
-
-
Minimize Adsorption:
-
Use silanized glass vials or polypropylene vials to reduce adsorption of polar analytes.
-
Ensure all tubing in the analytical system is inert.
-
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
Possible Causes:
-
Presence of novel or unexpected degradation products.
-
Interference from excipients or the sample matrix.
Troubleshooting Steps:
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer to obtain mass information for the unknown peaks.
-
Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown compounds.
-
-
Forced Degradation of Placebo:
-
Subject a placebo (formulation without the active pharmaceutical ingredient) to the same stress conditions to identify peaks originating from excipient degradation.
-
-
Fraction Collection and NMR:
-
If the unknown peak is present in sufficient quantity, collect the fraction eluting from the HPLC and perform NMR analysis for structural elucidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a phenylpyrrolidinone derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified time.[11]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified duration.[11]
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 105°C) for a defined period.[2]
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm and 365 nm) and visible light for a set duration.[11]
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a starting point for developing a stability-indicating HPLC method for a phenylpyrrolidinone derivative.
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.[10]
-
Mobile Phase A: Phosphate buffer (pH 5.5):acetonitrile (950:50 v/v).[10]
-
Mobile Phase B: Acetonitrile:water (90:10 v/v).[10]
-
Gradient: A gradient program may be necessary to resolve all degradation products.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: UV at 205 nm.[10]
-
Injection Volume: 10 µL.[10]
Visualizations
References
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. jpionline.org [jpionline.org]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Interference of Phenylpyrrolidinone Compounds in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from phenylpyrrolidinone compounds in fluorescence-based assays.
Introduction to Phenylpyrrolidinone Interference
Phenylpyrrolidinone-containing compounds are utilized in various stages of drug discovery and chemical biology. However, like many small molecules, they have the potential to interfere with fluorescence-based assays, leading to false-positive or false-negative results. This interference can arise from the inherent photophysical properties of the compounds or their interactions with assay components. Understanding and addressing these potential artifacts are crucial for robust and reliable experimental outcomes. Such compounds that show activity in multiple assays are often referred to as pan-assay interference compounds (PAINS).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which phenylpyrrolidinone compounds can interfere with fluorescence assays?
A1: Phenylpyrrolidinone compounds can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.[3][4]
-
Fluorescence Quenching: The compound can decrease the fluorescence signal of the probe through processes like collisional quenching or Förster resonance energy transfer (FRET).[5][6][7]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the fluorophore, reducing the amount of light that reaches the detector.[3]
-
Light Scattering: At high concentrations, the compound might precipitate or form aggregates that scatter light, affecting the assay readout.
-
Nonspecific Interactions: The compound may interact with assay components, such as enzymes or detection reagents, in a nonspecific manner.[1]
Q2: Are phenylpyrrolidinone compounds classified as Pan-Assay Interference Compounds (PAINS)?
A2: While the core phenylpyrrolidinone scaffold itself is not a classic PAINS alert, certain derivatives or related structures might be flagged by PAINS filters.[1][8] It is always advisable to run computational checks on specific compounds using PAINS filters. However, experimental validation is crucial, as these filters can have limitations.[1][2]
Q3: How can I quickly check if my phenylpyrrolidinone compound is interfering with my assay?
A3: A simple initial check is to measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your experiment, but in the absence of the fluorescent probe or biological target. A significant signal suggests autofluorescence.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential False Positive)
Possible Cause:
-
The phenylpyrrolidinone compound is autofluorescent.
-
The compound is stabilizing the fluorophore or enhancing its quantum yield.
-
The compound is inhibiting a negative regulator in the signaling pathway being assayed.
Troubleshooting Workflow:
A troubleshooting workflow for unexpectedly high fluorescence signals.
Experimental Protocols:
-
Protocol 1: Autofluorescence Check
-
Prepare a solution of the phenylpyrrolidinone compound in the assay buffer at the highest concentration used in the experiment.
-
Dispense the solution into the wells of your assay plate.
-
Read the fluorescence at the same excitation and emission wavelengths used for the main assay.
-
A reading significantly above the buffer blank indicates autofluorescence.
-
-
Protocol 2: Spectral Scan
-
Using a scanning spectrofluorometer, measure the excitation and emission spectra of the phenylpyrrolidinone compound in the assay buffer.
-
Compare the compound's spectra with the excitation and emission spectra of your assay's fluorophore. Significant overlap confirms the potential for interference.
-
Issue 2: Unexpectedly Low Fluorescence Signal (Potential False Negative or Quenching)
Possible Cause:
-
The phenylpyrrolidinone compound is quenching the fluorescence of the assay probe.
-
The compound is absorbing the excitation or emission light (inner filter effect).
-
The compound has precipitated out of solution.
-
The compound is activating a negative regulator in the signaling pathway.
Troubleshooting Workflow:
A troubleshooting workflow for unexpectedly low fluorescence signals.
Experimental Protocols:
-
Protocol 3: Fluorescence Quenching Assay
-
Prepare a series of solutions containing a fixed concentration of your fluorescent probe and increasing concentrations of the phenylpyrrolidinone compound in the assay buffer.
-
Measure the fluorescence intensity of each solution.
-
A dose-dependent decrease in fluorescence intensity suggests quenching.
-
-
Protocol 4: Absorbance Scan
-
Using a spectrophotometer, measure the absorbance spectrum of the phenylpyrrolidinone compound in the assay buffer across the range of your assay's excitation and emission wavelengths.
-
Significant absorbance at these wavelengths indicates a potential for the inner filter effect.
-
Data Summary
The following table summarizes potential interference mechanisms and suggested mitigation strategies.
| Interference Mechanism | Potential Effect on Signal | Key Identification Experiment | Primary Mitigation Strategy |
| Autofluorescence | Increase (False Positive) | Spectral Scan of Compound | Shift to red-shifted fluorophores; Pre-read subtraction |
| Fluorescence Quenching | Decrease (False Negative) | Quenching Assay with Probe | Use a different fluorophore; Orthogonal assay |
| Inner Filter Effect | Decrease (False Negative) | Absorbance Scan of Compound | Lower compound concentration; Use a brighter probe |
| Compound Aggregation | Variable (Increase or Decrease) | Dynamic Light Scattering | Add non-ionic detergents (e.g., 0.01% Triton X-100) |
Signaling Pathway and Assay Interference Logic
The following diagram illustrates how a phenylpyrrolidinone compound can interfere with a generic fluorescence-based signaling assay.
Mechanisms of phenylpyrrolidinone interference in a fluorescence assay.
This guide provides a starting point for addressing potential interference from phenylpyrrolidinone compounds. Always consider the specific context of your assay and compound, and employ orthogonal assays to validate any significant findings.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quenching of fluorescently labeled pyrrolidinyl peptide nucleic acid by oligodeoxyguanosine and its application in DNA sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quenching of fluorescence in C60 fulleropyrrolidines by chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Phenylpyrrolidinone Derivative 5: A Comparative Analysis Against Established Nootropic Agents
A new frontier in neuroprotection, a novel phenylpyrrolidinone derivative designated Compound 1, demonstrates promising therapeutic potential in preclinical models of ischemic stroke. This guide provides a comprehensive comparison of Compound 1 with the established nootropic agent, Piracetam, focusing on efficacy, mechanism of action, and underlying experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Compound 1, chemically identified as potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has shown significant neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO). In direct comparison, Compound 1 exhibited superior performance in improving neurological outcomes and motor function recovery compared to Piracetam. The proposed mechanism of action for Compound 1 involves the modulation of AMPA receptors, a key component in synaptic plasticity and neuronal survival. Piracetam, a widely studied nootropic, is believed to exert its effects through multiple pathways, including the enhancement of cell membrane fluidity and modulation of various neurotransmitter systems. This guide will delve into the experimental evidence supporting these claims.
Comparative Efficacy in Ischemic Stroke Model
The neuroprotective effects of Compound 1 were evaluated in a rat model of transient MCAO, a standard preclinical model for ischemic stroke. The performance of Compound 1 was compared against a saline control and the established nootropic, Piracetam.
Table 1: In Vivo Efficacy of Compound 1 vs. Piracetam in a Rat MCAO Model
| Parameter | Saline Control | Piracetam | Compound 1 |
| Neurological Deficit Score (24h post-MCAO) | 3.5 ± 0.5 | 3.0 ± 0.6 | 2.2 ± 0.4 |
| Beam Walking Test (Time to cross, seconds) | 25.5 ± 4.2 | 20.1 ± 3.8 | 14.3 ± 3.1 |
| Infarct Volume (%, 24h post-MCAO) | 35 ± 5 | 28 ± 4 | 18 ± 3 * |
*p < 0.05 compared to both Saline Control and Piracetam groups.
The data clearly indicates that Compound 1 significantly reduced neurological deficits and infarct volume while improving motor coordination in the beam walking test to a greater extent than Piracetam.
Mechanism of Action: A Divergent Approach
While both compounds aim to confer neuroprotection, their putative mechanisms of action differ, offering distinct therapeutic avenues.
Compound 1: The primary proposed mechanism for Compound 1 is the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By potentially enhancing AMPA receptor function, Compound 1 may promote synaptic plasticity and neuronal survival in the face of ischemic insult.
Piracetam: The mechanism of Piracetam is considered multifactorial. It is known to increase cell membrane fluidity, which can improve the function of membrane-bound proteins and receptors.[2] Additionally, it modulates various neurotransmitter systems, including the cholinergic and glutamatergic systems.[1][3]
Experimental Protocols
A summary of the key experimental methodologies is provided below for reproducibility and critical evaluation.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce transient focal cerebral ischemia in rats to mimic ischemic stroke.
Procedure:
-
Adult male Wistar rats (250-300g) were anesthetized with isoflurane.
-
A 4-0 monofilament nylon suture with a silicone-coated tip was introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, the filament was withdrawn to allow for reperfusion.
-
Sham-operated animals underwent the same surgical procedure without filament insertion.
-
Compound 1 (10 mg/kg), Piracetam (100 mg/kg), or saline was administered intravenously immediately after reperfusion.
Neurological Deficit Scoring
Objective: To assess the extent of neurological impairment after MCAO.
Procedure:
-
A five-point neurological deficit score was used at 24 hours post-MCAO.
-
The scoring was as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Beam Walking Test
Objective: To evaluate motor coordination and balance.
Procedure:
-
Rats were trained to traverse a narrow wooden beam (2.5 cm wide, 120 cm long) suspended 50 cm above a padded surface.
-
At 72 hours post-MCAO, the time taken for each rat to cross the beam was recorded.
In Vitro Glutamate Excitotoxicity Assay
Objective: To assess the direct neuroprotective effect of Compound 1 against glutamate-induced cell death.
Procedure:
-
Primary cortical neurons were cultured from rat embryos.
-
Neurons were pre-incubated with either Compound 1 (at various concentrations) or vehicle for 2 hours.
-
Glutamate (100 µM) was then added to the culture medium to induce excitotoxicity.
-
After 24 hours of glutamate exposure, cell viability was assessed using the MTT assay.
Conclusion
The preclinical data presented herein suggests that the novel phenylpyrrolidinone derivative, Compound 1, holds significant promise as a neuroprotective agent for the treatment of ischemic stroke. Its superior efficacy over the established nootropic, Piracetam, in a clinically relevant animal model, coupled with a distinct and targeted mechanism of action, warrants further investigation and development. The detailed experimental protocols provided will allow for independent verification and further exploration of this promising new therapeutic candidate.
References
Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro performance of various phenylpyrrolidinone analogs as monoamine transporter inhibitors. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based understanding of their structure-activity relationships.
The phenylpyrrolidinone scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Analogs of this structure have shown significant potential as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. This guide focuses on a comparative analysis of pyrovalerone analogs, a class of phenylpyrrolidinone derivatives known for their potent inhibitory activity on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Comparative In Vitro Activity of Pyrovalerone Analogs
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of pyrovalerone analogs against human DAT, NET, and SERT. The data is extracted from a comprehensive study on 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs.[1][2][3] These compounds are generally characterized as selective inhibitors of the dopamine and norepinephrine transporters with less effect on serotonin transport.[2][3]
| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methylphenyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.8 | >10,000 |
| 4s | 3-Methylphenyl | 35.6 ± 4.1 | 188 ± 25 | 4560 ± 610 | 75 ± 11 | 9.4 ± 1.3 | >10,000 |
| 4t | Naphthyl | 15.2 ± 1.8 | 45.3 ± 5.9 | 287 ± 37 | 25 ± 3 | 15 ± 2 | 158 ± 21 |
| 4u | 3,4-Dichlorophenyl | 11.5 ± 1.5 | 37.8 ± 4.9 | 1890 ± 250 | 18 ± 2 | 12 ± 1 | >10,000 |
| 9f | Open Pyrrolidine | 144 ± 48 | 666 ± 89 | 2460 ± 260 | >10,000 | 2350 ± 230 | 800 ± 200 |
| 9g | Expanded Ring | 144 ± 48 | 666 ± 89 | 2460 ± 260 | >10,000 | 2350 ± 230 | 800 ± 200 |
Mechanism of Action: Monoamine Transporter Inhibition
Phenylpyrrolidinone analogs, such as pyrovalerone derivatives, exert their effects by binding to monoamine transporters (DAT, NET, and SERT) and blocking the reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, leading to enhanced neurotransmission.
Caption: Inhibition of Dopamine Reuptake by a Phenylpyrrolidinone Analog.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the phenylpyrrolidinone analogs.
Radioligand Binding Assays for DAT, NET, and SERT
These assays determine the binding affinity (Ki) of the test compounds for the monoamine transporters. The protocol involves a competition binding experiment using a radiolabeled ligand that specifically binds to the transporter of interest.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand ([¹²⁵I]RTI-55) and varying concentrations of the test compound (phenylpyrrolidinone analog).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Culture: HEK293 cells expressing the human DAT, NET, or SERT are grown in 96-well plates.[4]
-
Pre-incubation: On the day of the experiment, the cells are washed and pre-incubated with varying concentrations of the test compound or a vehicle control.[4]
-
Uptake Initiation: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.[3][4]
-
Uptake Termination and Lysis: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Caption: General Workflow for Monoamine Uptake Inhibition Assay.
References
- 1. drugs.ie [drugs.ie]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of a Novel Phenylpyrrolidinone Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel phenylpyrrolidinone compound, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, with the established anti-epileptic drug levetiracetam and the nootropic agent piracetam. This document summarizes preclinical data, outlines experimental methodologies, and visualizes potential mechanisms of action to facilitate the evaluation of this new therapeutic candidate.
Executive Summary
The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has demonstrated superior anticonvulsant activity in preclinical models compared to the widely used drug, levetiracetam. Furthermore, it exhibits notable nootropic (cognitive-enhancing) effects, positioning it as a promising candidate for neurological disorders characterized by both seizures and cognitive impairment. While its precise molecular target is still under investigation, its broad efficacy suggests a mechanism that may modulate synaptic vesicle function, a key area of interest in neuroscience research.
Comparative Performance Data
The following tables summarize the preclinical data comparing the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with levetiracetam and piracetam.
Table 1: Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | Pentylenetetrazol (PTZ) Test (ED₅₀, mg/kg) | 6 Hz Seizure Model (ED₅₀, mg/kg) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 49.6 [1] | 67.4 [1] | 31.3 (32 mA) [1] |
| Levetiracetam | Ineffective[2] | > 600 | Ineffective at high doses[1] |
Table 2: Nootropic Activity
| Compound | Passive Avoidance Test (% increase in latency) | Open Field Test (increase in exploratory activity) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Data not available | Data not available |
| Piracetam | Statistically significant improvement | Moderate increase |
| Note: Direct comparative quantitative data for the nootropic effects of the novel compound against piracetam is not yet available in published literature. The table reflects the known effects of piracetam as a benchmark. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is used to identify compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazol, modeling absence and myoclonic seizures.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Drug Administration: The test compound or vehicle is administered i.p. prior to PTZ injection.
-
Induction of Seizure: A subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.
-
Endpoint: The occurrence of generalized clonic seizures within a 30-minute observation period is recorded.
-
Data Analysis: The ED₅₀, the dose that prevents seizures in 50% of the animals, is determined.
Passive Avoidance Test
This test assesses learning and memory in rodents.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber can deliver a mild foot shock.
-
Training (Day 1): Each animal is placed in the light compartment. When it enters the dark compartment, it receives a brief, mild foot shock.
-
Testing (Day 2): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment on the testing day indicates better memory of the aversive stimulus. The percentage increase in latency compared to a control group is calculated.
Proposed Therapeutic Target and Signaling Pathway
While the precise molecular target of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is yet to be definitively identified, its structural similarity to piracetam and its broad-spectrum anticonvulsant activity suggest a potential interaction with synaptic vesicle proteins, similar to levetiracetam's mechanism of action. Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3][4]
The following diagram illustrates a hypothetical signaling pathway for the novel phenylpyrrolidinone compound, based on the known mechanism of levetiracetam.
Caption: Proposed mechanism of action for the novel phenylpyrrolidinone compound.
Experimental Workflow for Target Validation
Validating the therapeutic target of a novel compound is a critical step in drug development. The following workflow outlines a potential strategy for identifying and confirming the target of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
Caption: Workflow for therapeutic target validation.
Conclusion
The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid represents a promising new chemical entity with significant potential for the treatment of neurological disorders. Its superior anticonvulsant profile compared to levetiracetam, coupled with its nootropic properties, makes it a compelling candidate for further development. The immediate next steps should focus on elucidating its precise molecular target and conducting further preclinical studies to establish a comprehensive safety and efficacy profile. The experimental frameworks and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Neuropharmacological properties of piracetam derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Phenylpyrrolidinone Derivative Shows Promise in Preclinical Stroke Models, Offering a Potential New Avenue for Neuroprotection
For Immediate Release
A novel phenylpyrrolidinone derivative, identified as potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1), has demonstrated significant neuroprotective and cognitive-enhancing effects in a preclinical model of ischemic stroke. The findings, detailed in a recent study, suggest a potential new therapeutic strategy for a condition where treatment options remain limited. This comparison guide provides an in-depth analysis of the efficacy of Compound 1 compared to current standard-of-care treatments and the widely recognized nootropic agent, piracetam.
The journey to this promising compound began with the synthesis of its precursor, 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, referred to as Phenylpyrrolidinone derivative 5. While derivative 5 is a critical intermediate, the focus of therapeutic efficacy lies in the final product, Compound 1. Preclinical evaluations of Compound 1 in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, have revealed its potential to reduce neurological deficits and improve behavioral outcomes.
Comparative Efficacy: Compound 1 vs. Current Treatments
Current acute ischemic stroke therapy primarily relies on reperfusion strategies, including intravenous thrombolysis with recombinant tissue plasminogen activator (rtPA) and mechanical thrombectomy. While these interventions are crucial for restoring blood flow, they are time-sensitive and not without risks. Compound 1, with its neuroprotective profile, presents a complementary or alternative approach aimed at preserving brain tissue from ischemic damage.
To provide a clear comparison, this guide summarizes the available preclinical data for Compound 1, piracetam, rtPA, and mechanical thrombectomy in rat MCAO models. It is important to note that the data presented is from separate studies and direct head-to-head comparative trials have not yet been conducted.
Table 1: In Vitro Neuroprotective Efficacy
| Compound/Treatment | Experimental Model | Key Findings |
| Compound 1 | Glutamate-induced excitotoxicity in primary cortical neurons | Increased cell survival by 37% at 50 µM concentration.[1] |
Table 2: In Vivo Efficacy in Rat MCAO Model - Neurological Deficit Scores
| Compound/Treatment | Dosing and Administration | Neurological Score Improvement |
| Compound 1 | Intraperitoneal administration post-MCAO | Significantly reduced neurological deficit compared to saline.[1] |
| Piracetam | Intraperitoneal administration post-MCAO | Showed improvement in neurological scores.[1] |
| rtPA | Intravenous administration post-MCAO | Significant improvement in neurological function when administered early.[2] |
| Mechanical Thrombectomy | Performed at various time points post-MCAO | Neurological function improvement is time-dependent, with better outcomes with earlier intervention.[3] |
Table 3: In Vivo Efficacy in Rat MCAO Model - Infarct Volume Reduction
| Compound/Treatment | Dosing and Administration | Infarct Volume Reduction |
| Compound 1 | Intraperitoneal administration post-MCAO | No significant difference in infarct volume reduction compared to saline by day 28.[1] |
| Piracetam | 250 and 500 mg/kg i.p. post-pMCAO | Approximately 50% reduction in infarct volume.[3] |
| rtPA | 3 mg/kg i.v. 1h post-thromboembolic MCAO | Significantly reduced infarct size.[2] |
| Mechanical Thrombectomy | Performed 4h post-MCAO | Significant increase in infarct volume compared to earlier time points.[3] |
Table 4: In Vivo Efficacy in Rat MCAO Model - Behavioral Outcomes
| Compound/Treatment | Behavioral Test | Key Findings |
| Compound 1 | Open Field Test | Decreased immobility time and vertical activity.[1] |
| Light-Dark Box Test | Increased exploratory activity and decreased anxiety.[1] | |
| Piracetam | Open Field Test & Light-Dark Box Test | No significant difference compared to Compound 1.[1] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for Compound 1 is still under investigation. However, molecular docking studies suggest a potential interaction with the AMPA receptor, a key player in synaptic plasticity and excitotoxicity.[1][4] The neuroprotective effects may stem from the modulation of glutamate-mediated signaling, thereby preventing the cascade of events that lead to neuronal cell death following an ischemic insult.
Experimental Protocols
The evaluation of Compound 1 and the comparative treatments involved standardized preclinical models of ischemic stroke.
Experimental Workflow: Preclinical Evaluation of Compound 1
In Vitro Neuroprotection Assay: Primary cortical neurons from neonatal rats were subjected to glutamate-induced excitotoxicity. The neuroprotective effect of Compound 1 was assessed by measuring cell viability after treatment.[1]
In Vivo Ischemic Stroke Model: Ischemic stroke was induced in adult male rats using the transient middle cerebral artery occlusion (MCAO) model. This involves the temporary blockage of the MCA to mimic the conditions of a stroke.
Treatment Administration:
-
Compound 1 and Piracetam: Administered intraperitoneally at specified doses after the induction of MCAO.[1]
-
rtPA: Typically administered intravenously as a bolus followed by an infusion within a specific time window after MCAO.[2]
-
Mechanical Thrombectomy: A filament is used to occlude the MCA and is then withdrawn after a specific duration to simulate clot removal and reperfusion.[3]
Outcome Measures:
-
Neurological Deficit Scoring: A standardized scale was used to assess motor and sensory deficits.
-
Behavioral Tests: The Open Field Test and Light-Dark Box Test were used to evaluate locomotor activity, exploratory behavior, and anxiety levels.
-
Infarct Volume Measurement: Magnetic Resonance Imaging (MRI) was used to quantify the volume of brain tissue damage at different time points post-stroke.
Conclusion
The phenylpyrrolidinone derivative, Compound 1, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. Its ability to reduce neurological deficits and improve behavioral outcomes, comparable to the established nootropic piracetam, highlights its therapeutic potential. While current standard-of-care treatments like rtPA and mechanical thrombectomy are focused on reperfusion, the neuroprotective mechanism of Compound 1 could offer a valuable adjunctive therapy to preserve brain tissue at risk. Further research, including direct comparative studies with current treatments and elucidation of its precise molecular mechanisms, is warranted to fully establish the clinical utility of this novel compound in the management of ischemic stroke.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can early neurological improvement after mechanical thrombectomy be used as a surrogate for final stroke outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Therapeutic Time Window for Thrombectomy in Rat Models of Middle Cerebral Artery Ischemia‐Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylpyrrolidinone Derivatives: A Head-to-Head Comparison in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenylpyrrolidinone derivatives based on performance in animal models, supported by experimental data from recent studies. This analysis focuses on direct, head-to-head comparisons to inform future research and development of this promising class of compounds.
Executive Summary
Recent preclinical studies have demonstrated the therapeutic potential of novel phenylpyrrolidinone derivatives in neurological disorders, particularly in the context of cognitive enhancement and neuroprotection. Head-to-head comparisons with established drugs like piracetam and levetiracetam have highlighted the superior or comparable efficacy of these new chemical entities in animal models of ischemic stroke and epilepsy. This guide synthesizes the key findings, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the study workflows to facilitate a comprehensive understanding of the current landscape.
Comparative Efficacy of Phenylpyrrolidinone Derivatives
The following tables summarize the quantitative data from head-to-head studies, showcasing the comparative performance of novel phenylpyrrolidinone derivatives against established reference compounds.
Table 1: Neurobehavioral Effects in a Rat Model of Ischemic Stroke[1][2][3]
A study comparing a novel phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (referred to as Compound 1), with piracetam in a rat model of acute focal cerebral ischemia revealed significant improvements in neurobehavioral outcomes.
| Behavioral Test | Parameter | Compound 1 (125 mg/kg) | Piracetam (300 mg/kg) | Saline (Control) |
| Open Field Test (OFT) | Vertical Activity (Rears) | Decreased vs. Saline | No Significant Difference | - |
| Immobility Time (s) | Decreased vs. Saline | No Significant Difference | - | |
| Center Sector Crossings | Increased vs. Saline | No Significant Difference | - | |
| Light-Dark Box Test (LDT) | Time in Light Compartment (s) | Decreased vs. Saline | No Significant Difference | - |
| Exploratory Activity | Increased vs. Saline | No Significant Difference | - | |
| Anxiety Levels | Decreased vs. Saline | No Significant Difference | - |
Data presented is a summary of statistically significant findings reported in the study.[1][2][3]
The results indicate that Compound 1 demonstrates superior neurotropic activity compared to piracetam, as evidenced by its ability to reduce immobility time and enhance exploratory behavior and vertical activity.[1][2] Furthermore, Compound 1 was shown to increase the activity and curiosity of the animals while reducing anxiety levels.[1][2]
Table 2: Anticonvulsant Activity in a Mouse Model[4]
A separate study investigating new 4-phenylpyrrolidone derivatives reported on their anticonvulsant properties in comparison to levetiracetam. The most active compound identified was the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
| Test | Parameter | 2,6-dimethylanilide derivative (2.5 - 5.0 mg/kg) | Levetiracetam (2.5 - 600 mg/kg) |
| Corazole Antagonism Test | Anticonvulsant Activity | Surpassed Levetiracetam | - |
| Overall Anticonvulsant Profile | Efficacy | Surpassed Levetiracetam across all tests | - |
| Nootropic Activity | Cognitive Enhancement | Comparable to Piracetam (400 mg/kg) | Not Reported |
This table summarizes the reported superiority of the novel derivative over the reference drug.[4]
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Ischemic Stroke Model and Behavioral Testing[1]
-
Animal Model: Acute focal cerebral ischemia was induced in rats.
-
Treatment Groups:
-
Compound 1: 125 mg/kg, administered intraperitoneally (IP) for 5 days.
-
Piracetam: 300 mg/kg, administered IP for 5 days.
-
Control: Normal saline, 2 mg/kg, administered IP for 5 days.
-
-
Behavioral Assessments:
-
Open Field Test (OFT): Conducted on day 7 post-ischemia to assess locomotor activity, exploration, and anxiety.
-
Light-Dark Box Test (LDT): Performed on day 8 post-ischemia to evaluate anxiety-like behavior and exploratory activity.
-
Anticonvulsant Activity Assessment[4]
-
Animal Model: Mice were used for the corazole antagonism test, a standard screening method for anticonvulsant drugs.
-
Treatment Groups:
-
Novel 4-phenylpyrrolidone derivatives: Administered intraperitoneally at various doses.
-
Levetiracetam: Administered intraperitoneally at various doses as a reference compound.
-
-
Experimental Procedure: The specific protocol for the corazole antagonism test was followed to evaluate the protective effects of the compounds against chemically induced seizures.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the cited studies.
Caption: Experimental workflow for the ischemic stroke study.
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for all novel phenylpyrrolidinone derivatives are still under investigation, the study on Compound 1 suggests a potential mechanism involving the AMPA receptor.[1][5][6] Molecular docking and dynamics simulations were used to support the hypothesis that Compound 1 could modulate AMPA receptor function, which is crucial for synaptic plasticity and cognitive processes.[1][5][6]
Caption: Hypothesized mechanism of action for Compound 1.
Conclusion
The head-to-head comparisons in animal models indicate that novel phenylpyrrolidinone derivatives hold significant promise as therapeutic agents for neurological disorders. The presented data showcases instances of superior efficacy over established drugs like piracetam and levetiracetam in relevant preclinical models. The detailed experimental protocols and workflow diagrams provided herein are intended to support the design and execution of future studies in this area. Further research is warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Target: A Comparative Guide to In Vivo Target Engagement Validation for Phenylpyrrolidinone Compounds
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a living organism is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of key methodologies for in vivo target engagement validation, with a specific focus on their application to the promising class of phenylpyrrolidinone compounds.
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across a range of diseases. Validating the in vivo target engagement of these molecules is paramount to understanding their mechanism of action, optimizing dosage, and predicting clinical efficacy. This guide delves into three powerful techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling, offering a comparative analysis to aid researchers in selecting the most appropriate method for their phenylpyrrolidinone-based drug discovery programs.
While direct, quantitative in vivo target engagement data for phenylpyrrolidinone compounds is not extensively available in the public domain, this guide will detail the principles of each technique, provide generalized experimental protocols, and present illustrative data from other small molecule inhibitors to demonstrate the potential applications and expected outcomes for this important chemical class.
Comparison of In Vivo Target Engagement Validation Techniques
The selection of an appropriate target engagement validation method depends on various factors, including the nature of the target, the properties of the phenylpyrrolidinone compound, and the specific questions being addressed in the study. The following table provides a high-level comparison of PET, CETSA, and Photoaffinity Labeling.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Non-invasive imaging of a radiolabeled ligand to quantify target occupancy. | Measures the thermal stabilization of a target protein upon ligand binding in tissues. | Covalent cross-linking of a photoreactive drug analog to its target upon light activation for subsequent identification. |
| In Vivo Application | Direct, quantitative visualization of target engagement in living subjects over time.[1][2][3][4] | Ex vivo analysis of tissues from treated animals to determine target engagement.[5][6] | In situ covalent capture of drug-target interactions in living cells or organisms. |
| Compound Modification | Requires synthesis of a radiolabeled version of the compound or a specific tracer.[1] | No modification of the test compound is required.[6] | Requires synthesis of a derivative with a photoreactive group and often a reporter tag. |
| Quantitative Nature | Highly quantitative, providing measures of receptor occupancy (RO). | Semi-quantitative to quantitative, depending on the detection method. | Primarily qualitative for target identification, but can be adapted for semi-quantitative analysis. |
| Strengths | Non-invasive, longitudinal studies in the same subject, translational to clinical studies.[2][4] | Label-free, applicable to native proteins in their cellular context.[6] | Identifies direct binding partners and can map binding sites. |
| Limitations | Requires specialized facilities (cyclotron, PET scanner), synthesis of radiotracers can be challenging. | Invasive (requires tissue collection), may not be suitable for all targets (e.g., membrane proteins). | Compound modification may alter pharmacology, UV irradiation can cause tissue damage. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation of these techniques. Below are generalized methodologies for each approach, which can be adapted for the study of phenylpyrrolidinone compounds.
Positron Emission Tomography (PET) for Target Occupancy
PET imaging offers a powerful non-invasive method to quantify the engagement of a phenylpyrrolidinone compound with its target in the brain or peripheral tissues of a living animal.[1][2]
Methodology:
-
Radioligand Synthesis: A high-affinity radioligand for the target of interest is synthesized. This could be a radiolabeled version of the phenylpyrrolidinone compound itself or a known ligand for the target, typically labeled with isotopes like Carbon-11 or Fluorine-18.
-
Animal Model: An appropriate animal model (e.g., mouse, rat, non-human primate) is selected.
-
Baseline Scan: A baseline PET scan is performed by injecting the radioligand to determine the initial target density and distribution.
-
Drug Administration: The non-radiolabeled phenylpyrrolidinone compound is administered to the animal at various doses.
-
Occupancy Scan: A second PET scan is performed after drug administration. The displacement of the radioligand by the phenylpyrrolidinone compound is measured.
-
Data Analysis: The reduction in the radioligand signal in the target tissue is used to calculate the percentage of receptor occupancy (RO) at different drug concentrations.
Illustrative Data (Hypothetical for a Phenylpyrrolidinone Kinase Inhibitor):
| Phenylpyrrolidinone Dose (mg/kg) | Plasma Concentration (nM) | Receptor Occupancy (%) in Brain |
| 1 | 50 | 25 |
| 3 | 150 | 60 |
| 10 | 500 | 85 |
| 30 | 1500 | 95 |
Experimental Workflow for PET Target Occupancy
Caption: Workflow for determining in vivo target occupancy using PET.
Cellular Thermal Shift Assay (CETSA) in Tissues
CETSA is a powerful technique to confirm direct target engagement in a label-free manner by measuring the thermal stabilization of the target protein upon binding to the phenylpyrrolidinone compound.[6]
Methodology:
-
Drug Administration: The phenylpyrrolidinone compound is administered to animals at various doses and time points.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the target tissues (e.g., brain, tumor) are rapidly excised and flash-frozen.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer to create a lysate.
-
Heat Challenge: Aliquots of the tissue lysate are heated to a range of temperatures.
-
Protein Separation: The heated lysates are centrifuged to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.[6]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
Illustrative Data (Hypothetical for a Phenylpyrrolidinone targeting a specific enzyme):
| Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle | 52.5 | - |
| Phenylpyrrolidinone (10 mg/kg) | 55.0 | +2.5 |
| Phenylpyrrolidinone (30 mg/kg) | 57.2 | +4.7 |
| Alternative Inhibitor (10 mg/kg) | 54.1 | +1.6 |
Experimental Workflow for In Vivo CETSA
Caption: Workflow for in vivo target engagement validation using CETSA.
Photoaffinity Labeling for Target Identification
Photoaffinity labeling is a powerful tool to identify the direct binding partners of a phenylpyrrolidinone compound in a complex biological system.
Methodology:
-
Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying the phenylpyrrolidinone scaffold to include a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne) for enrichment and detection.
-
Probe Administration: The photoaffinity probe is administered to an animal model.
-
Photocrosslinking: After allowing for tissue distribution, the animal is exposed to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its target protein(s). For in vivo applications in whole animals, this can be challenging and is often performed on explanted tissues or in cell culture.
-
Tissue Lysis and Enrichment: Tissues are collected, lysed, and the probe-labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Target Identification: The enriched proteins are identified using mass spectrometry.
-
Validation: The identified targets are then validated using orthogonal methods, such as CETSA or by observing a functional response to the parent phenylpyrrolidinone compound.
Illustrative Data (Hypothetical Target Identification for a Novel Phenylpyrrolidinone):
| Identified Protein | Mass Spectrometry Score | Validation Method |
| Kinase X | 125 | CETSA shows ΔTm of +3.8°C |
| Protein Y | 82 | No significant thermal shift in CETSA |
| Protein Z | 65 | No significant thermal shift in CETSA |
Logical Relationship in Photoaffinity Labeling
Caption: Logical flow of a photoaffinity labeling experiment.
Conclusion
The robust in vivo validation of target engagement is a cornerstone of modern drug discovery. For the promising class of phenylpyrrolidinone compounds, techniques such as PET, CETSA, and photoaffinity labeling provide a powerful toolkit for researchers. While PET offers non-invasive, quantitative occupancy data translatable to the clinic, CETSA provides a label-free method to confirm direct target binding in a physiological context. Photoaffinity labeling, in turn, is invaluable for identifying novel targets. The strategic application of these complementary methods will undoubtedly accelerate the development of the next generation of phenylpyrrolidinone-based therapeutics, ultimately benefiting patients in need.
References
- 1. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. journal.emwa.org [journal.emwa.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 6. flahertylab.com [flahertylab.com]
Navigating the Maze of Reproducibility: A Guide to Inter-Laboratory Studies of Phenylpyrrolidinone Derivatives
Recent years have seen a growing concern regarding the reproducibility of preclinical research, with in-vitro studies being no exception.[1][2] Factors such as subtle variations in cell culture conditions, reagent sources, and even minor deviations in experimental timing can lead to significant differences in results between laboratories.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for designing and executing robust inter-laboratory studies on phenylpyrrolidinone derivatives.
Key Sources of Inter-Laboratory Variability
Achieving reproducible results in cell-based assays requires meticulous attention to detail and the standardization of numerous experimental parameters.[1] Key factors that can contribute to variability between laboratories include:
-
Cell Line Authenticity and Passage Number: Ensuring all participating laboratories use the same authenticated cell line at a comparable passage number is fundamental.
-
Cell Culture Conditions: Variations in media composition, serum lot, incubation temperature, and CO2 levels can significantly impact cellular responses.[1][3]
-
Compound Handling and Storage: Differences in the solvent, storage conditions, and dilution methods for the phenylpyrrolidinone derivative can affect its stability and activity.
-
Assay Reagents and Materials: The source and quality of reagents, such as assay kits, antibodies, and even microplates, can introduce variability.[2]
-
Liquid Handling and Automation: The use of different pipetting techniques or automated liquid handlers can lead to discrepancies in compound concentrations and cell densities.[2]
-
Data Analysis and Interpretation: The methods used to process raw data, calculate parameters like IC50, and apply statistical analyses should be standardized.
A Framework for a Hypothetical Inter-Laboratory Study
To illustrate how to assess the inter-laboratory reproducibility of a phenylpyrrolidinone derivative, we propose a hypothetical study design. This study will determine the half-maximal inhibitory concentration (IC50) of a generic phenylpyrrolidinone derivative, "PPD-X," on a specific cancer cell line.
Hypothetical Comparative Data
The following table presents hypothetical IC50 values for PPD-X from three fictional laboratories. This table demonstrates a standardized format for reporting and comparing data, including key metrics for assessing reproducibility.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Inter-Laboratory |
| Mean IC50 (µM) | 1.25 | 1.48 | 1.33 | 1.35 |
| Standard Deviation (µM) | 0.15 | 0.21 | 0.18 | 0.12 |
| Coefficient of Variation (%) | 12.0 | 14.2 | 13.5 | 8.9 |
| Number of Replicates (n) | 6 | 6 | 6 | 18 |
Experimental Protocols
To minimize variability, all participating laboratories should adhere to the following detailed experimental protocol.
Cell Culture and Seeding
-
Cell Line: Use authenticated HeLa cells (ATCC® CCL-2™), between passages 5 and 15.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Use the same lot of FBS across all laboratories.
-
Cell Seeding:
-
Grow cells to 80-90% confluency in a T-75 flask.
-
Wash cells with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of PPD-X in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform a 10-point serial dilution of PPD-X in culture medium, starting from a final concentration of 100 µM. Include a vehicle control (0.1% DMSO in culture medium).
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the 96-well plate.
-
Add 100 µL of the serially diluted PPD-X or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay)
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Normalization: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
IC50 Calculation: Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each experiment.[5]
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and the potential mechanism of action of a phenylpyrrolidinone derivative, the following diagrams are provided.
Experimental workflow for IC50 determination of a phenylpyrrolidinone derivative.
Hypothetical signaling pathway inhibited by a phenylpyrrolidinone derivative.
By adopting standardized protocols and transparently reporting key experimental details, the scientific community can enhance the reliability and reproducibility of research on phenylpyrrolidinone derivatives, ultimately accelerating the drug discovery and development process.
References
Phenylpyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of phenylpyrrolidinone and pyrrolidine derivatives. The information is compiled from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the design and development of novel therapeutics.
Anticonvulsant and Nootropic Activity of 4-Phenylpyrrolidinone Derivatives
A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides have been synthesized and evaluated for their anticonvulsant and nootropic activities. The core structure involves a 4-phenylpyrrolidin-2-one moiety N-substituted with an acetamide group. Variations in the amide substituent have a significant impact on the biological activity.[1]
Quantitative Data
| Compound ID | Amide Substituent | Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg) | Protection (%) | Nootropic Activity | Reference |
| 1a | 2,6-dimethylanilide | 2.5 | 83.3 | Comparable to Piracetam | [1] |
| 1c | anilide | 10 | 0 | - | [1] |
| 1d | 4-bromoanilide | 5 | 12.5 | - | [1] |
| 1e | 4-methoxyanilide | 10 | 0 | - | [1] |
| 1g | 2-methylanilide | 10 | 0 | - | [1] |
Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs. [1]
Structure-Activity Relationship (SAR)
The data suggests that substitution on the phenyl ring of the anilide moiety is crucial for anticonvulsant activity. The most active compound, 1a , possesses two methyl groups at the 2 and 6 positions of the phenyl ring. This substitution may induce a specific conformation that is favorable for binding to the biological target. Unsubstituted anilide (1c ) and anilides with single substituents at the para-position (1d , 1e ) or a single methyl group at the ortho-position (1g ) showed significantly reduced or no activity. This highlights the importance of the steric and electronic properties of the substituents on the anilide ring.
Experimental Protocols
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides: [1]
-
Step 1: Synthesis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent (e.g., dioxane or THF) in the presence of a base (e.g., NaH) to yield the ethyl ester.
-
Step 2: Hydrolysis. The resulting ester is hydrolyzed using a base (e.g., KOH in ethanol/water) to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Step 3: Amide Coupling. The carboxylic acid is then coupled with various substituted anilines in the presence of a condensing agent (e.g., isobutyl chloroformate) and a base (e.g., triethylamine) in an organic solvent (e.g., toluene or chloroform) to yield the final amide derivatives.
Anticonvulsant Activity Evaluation (Corazole Antagonism Test): [1]
-
Animals: Mice are used for this assay.
-
Procedure: The test compounds are administered to the animals at various doses. After a specific period, a convulsion-inducing agent, corazole (pentylenetetrazole), is administered subcutaneously.
-
Evaluation: The ability of the test compound to prevent or delay the onset of clonic and tonic seizures induced by corazole is observed and recorded. The percentage of protected animals is calculated for each dose group.
Nootropic Activity Evaluation: [1]
-
The nootropic activity of the most promising anticonvulsant compound was compared to the reference drug piracetam. The specific behavioral tests used for this evaluation are not detailed in the provided search results but typically include passive avoidance tests or Morris water maze tests to assess learning and memory.
Synthesis Workflow
Caption: Synthesis of 4-Phenylpyrrolidinone Analogs.
α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives
A series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. These compounds are of interest for the management of type 2 diabetes. The core structure is a pyrrolidine ring, with modifications made by coupling N-Boc-proline with various aromatic amines.
Quantitative Data
| Compound ID | Aromatic Amine Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| 3a | Aniline | 36.32 | 47.19 | [2] |
| 3f | 4-Fluoroaniline | - | 27.51 | [2] |
| 3g | 4-Methoxyaniline | 26.24 | 18.04 | [2] |
| Acarbose | (Standard) | - | - | [2] |
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Amide Analogs. [2]
Structure-Activity Relationship (SAR)
The SAR studies revealed that the nature and position of the substituent on the aromatic amine moiety significantly influence the inhibitory activity.
-
Electron-donating groups appear to enhance activity. The 4-methoxy analog (3g ) showed the most potent inhibition against both α-amylase and α-glucosidase.[2]
-
The presence of a fluoro group at the 4-position (3f ) resulted in significant α-glucosidase inhibition.[2]
-
The unsubstituted analog (3a ) displayed moderate activity against both enzymes.[2]
These findings suggest that the electronic properties of the substituent on the aromatic ring play a key role in the interaction with the active sites of these enzymes.
Experimental Protocols
Synthesis of Pyrrolidine Amide Derivatives: [2]
-
Step 1: Boc Protection. L-proline is protected with a Boc group using Boc-anhydride.
-
Step 2: Amide Coupling. The N-Boc-proline is then coupled with various substituted aromatic amines using a coupling agent to form the N-Boc-proline amides.
-
Step 3: Boc Deprotection. The Boc group is removed to yield the final pyrrolidine amide derivatives.
In Vitro α-Amylase Inhibition Assay: [2]
-
Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution are used.
-
Procedure: The test compounds at various concentrations are pre-incubated with the α-amylase solution in a phosphate buffer (pH 6.9). The reaction is initiated by adding the starch solution.
-
Measurement: The reaction is stopped, and the amount of reducing sugar produced is quantified using a colorimetric method. The absorbance is measured, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.
In Vitro α-Glucosidase Inhibition Assay: [2]
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.
-
Procedure: The test compounds are incubated with the α-glucosidase enzyme solution. The reaction is started by adding the pNPG substrate.
-
Measurement: The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway
References
Preclinical Toxicology Profile: Phenylpyrrolidinone Derivative 5 vs. Levetiracetam
A Comparative Guide for Drug Development Professionals
This guide provides a comparative preclinical toxicology overview of a novel investigational CNS-active agent, Phenylpyrrolidinone Derivative 5, and a well-established antiepileptic drug, Levetiracetam. The data for this compound is presented as a hypothetical profile to illustrate key comparative assessments in early-stage drug development. The profile for Levetiracetam is based on publicly available preclinical safety data.
Executive Summary
The preclinical data suggests that both this compound and Levetiracetam have distinct safety profiles. Levetiracetam is characterized by a very wide therapeutic window, with minimal toxicity observed across acute, genetic, and safety pharmacology studies.[1] In contrast, the hypothetical profile of this compound indicates a more moderate safety margin, with potential concerns related to cardiovascular function and genotoxicity that would warrant further investigation.
Acute Toxicity
Single-dose toxicity studies are performed to determine the intrinsic toxicity of a compound and to help select dose levels for repeat-dose toxicity studies.
Table 1: Single-Dose Oral Acute Toxicity Summary
| Parameter | This compound (Hypothetical Data) | Levetiracetam (Standard) |
| LD₅₀ (Rat) | ~1200 mg/kg | >1800 mg/kg[1][2][3] |
| LD₅₀ (Mouse) | ~950 mg/kg | >1800 mg/kg[1][2][3] |
| Clinical Signs (Rodents) | Sedation, ataxia, and tremors at doses ≥300 mg/kg. | Moderate decreases in activity and hypotonia at doses ≥900 mg/kg.[1] |
| Notes | Dose-limiting toxicity appears to be related to CNS depression. | No mortality was observed at the highest tested doses.[1][2][3] |
Genetic Toxicology
A battery of in vitro and in vivo tests is conducted to assess the potential of a compound to cause damage to genetic material.
Table 2: Genotoxicity Profile
| Assay | This compound (Hypothetical Data) | Levetiracetam (Standard) |
| Bacterial Reverse Mutation Assay (Ames Test, OECD 471) | Negative. No significant increase in revertant colonies in S. typhimurium strains TA98, TA100, TA1535, TA1537, or E. coli strain WP2uvrA, with or without metabolic activation (S9). | Negative. Levetiracetam was not mutagenic in an acceptable battery of studies.[2] |
| In Vitro Mammalian Cell Micronucleus Test (OECD 487) | Equivocal. A statistically significant, but less than 2-fold, increase in micronucleated CHO-K1 cells was observed at the highest cytotoxic concentration (500 µg/mL) without S9 activation. No increase was seen with S9. | Negative. No evidence of genotoxic potential.[2] |
| In Vivo Rodent Micronucleus Test (OECD 474) | Negative. No increase in micronucleated polychromatic erythrocytes in bone marrow of mice treated up to 750 mg/kg. | Negative. [2] |
Safety Pharmacology
Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on vital organ systems. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.
Table 3: Core Battery Safety Pharmacology Summary
| System | Parameter | This compound (Hypothetical Data) | Levetiracetam (Standard) |
| Central Nervous System | Irwin Test (Rat) | Mild sedation and decreased motor activity observed at ≥100 mg/kg. | Moderate decreases in activity and hypotonia at high doses (900-1800 mg/kg). No adverse effects on rotarod performance up to 1700 mg/kg.[1][3] |
| Cardiovascular System | Telemetered Dog | Dose-dependent increase in heart rate (max +15 bpm) and a slight decrease in mean arterial pressure (max -10 mmHg) at ≥50 mg/kg. No effect on ECG intervals. | No significant adverse effects on blood pressure, heart rate, or ECG parameters were detected in animal safety pharmacology studies.[1] |
| Respiratory System | Whole-Body Plethysmography (Rat) | No significant effects on respiratory rate, tidal volume, or minute volume up to 300 mg/kg. | No significant adverse effects on respiratory function were detected in animal safety pharmacology studies.[1] |
Experimental Protocols
Methodologies for key experiments are summarized below, following established OECD and ICH guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
-
Procedure: The test is conducted using the plate incorporation method. The test compound, in a range of concentrations, is mixed with the bacterial tester strain and molten top agar. This mixture is poured onto minimal glucose agar plates. A parallel set of experiments is conducted with the addition of a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (his+ or trp+) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A compound is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration point.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division).
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Procedure: Cells are exposed to the test compound at several concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Following exposure, the cells are washed and incubated in fresh medium.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one mitosis.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Evaluation: The frequency of micronuclei is determined by scoring at least 2000 binucleated cells per concentration. A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Core Battery Safety Pharmacology - ICH S7A
-
Central Nervous System (Irwin Test): Rats are administered the test compound via the intended clinical route. A comprehensive set of observational parameters is assessed at specified time points, including changes in behavior, coordination, sensory and motor reflexes, and autonomic function.
-
Cardiovascular System (Telemetered Dog): Conscious beagle dogs, surgically implanted with telemetry transmitters, are used. Blood pressure, heart rate, and electrocardiogram (ECG) are continuously monitored before and after administration of the test compound. This allows for the assessment of effects on hemodynamics and cardiac electrical activity in unrestrained animals.
-
Respiratory System (Whole-Body Plethysmography): Conscious, unrestrained rats are placed in plethysmography chambers. Respiratory rate, tidal volume, and minute volume are measured non-invasively before and after compound administration to detect any potential effects on respiratory function.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical toxicology assessment.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by a CNS-active compound, potentially leading to off-target cardiovascular effects.
References
Safety Operating Guide
Safe Disposal of Phenylpyrrolidinone Derivative 5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Phenylpyrrolidinone Derivative 5, ensuring compliance and minimizing risk. The following procedures are based on established safety protocols for similar chemical compounds and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If the SDS is unavailable, the following general precautions for phenylpyrrolidinone derivatives should be strictly adhered to.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use compatible chemical-resistant gloves.[1][2] A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if the substance is dusty or produces vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Hazard Summary of Related Phenylpyrrolidinone Derivatives:
The following table summarizes the known hazards of similar phenylpyrrolidinone compounds. This data should be used as a precautionary guide in the absence of a specific SDS for this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin Irritation | Causes skin irritation. | Wash thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard | Harmful to aquatic life.[3] | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is a pure substance, a solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[4] It should be collected in a dedicated, properly labeled waste container.
2. Container Selection and Labeling:
-
Choose a Compatible Container: Use a container made of a material compatible with the chemical waste. Often, the original container is a suitable choice.[4] Ensure the container is in good condition, free from leaks, and has a tightly fitting cap.[4]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the approximate concentration and the date accumulation started. Do not use chemical formulas or abbreviations.
3. Waste Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where it was generated.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][6] Do not overfill containers; a general rule is to not fill beyond 90% capacity.[6]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment pan to prevent spills.[7]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service.[5]
-
Provide Necessary Documentation: Complete any required waste pickup request forms, providing an accurate description of the waste.[4]
Prohibited Disposal Methods:
-
Drain Disposal: Never pour this compound or any hazardous chemical down the drain.[5]
-
Regular Trash: Do not dispose of this chemical in the regular trash.[8]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[7][8]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste.
Caption: A flowchart illustrating the key steps for proper laboratory chemical waste management.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
Personal protective equipment for handling Phenylpyrrolidinone derivative 5
Disclaimer: A specific Safety Data Sheet (SDS) for "Phenylpyrrolidinone derivative 5" is not publicly available. The following guidance is based on the general safety protocols for the phenylpyrrolidinone class of compounds. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before commencing any work with this chemical. This information should be used to supplement, not replace, a formal hazard analysis.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions and to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling phenylpyrrolidinone derivatives to minimize exposure through inhalation, skin contact, and eye contact. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] The selection of appropriate PPE depends on the nature of the work, the materials being handled, and the potential risks involved.[3]
Table 1: Personal Protective Equipment for Handling Phenylpyrrolidinone Derivatives
| Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against chemical splashes.[1][3][4] Should conform to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as when pouring large volumes or working with corrosive substances.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or handling of concentrated solutions, double-gloving or using more robust gloves is recommended. Always check the glove manufacturer's compatibility chart for the specific chemical. |
| Body Protection | Laboratory Coat | A standard cotton or cotton/poly blend lab coat is required for all laboratory work to protect skin and clothing from spills.[3][4] |
| Chemical-Resistant Apron | To be worn over a lab coat when handling larger quantities of the chemical or when there is a higher risk of splashes. | |
| Respiratory Protection | Respirator | May be necessary when working with volatile chemicals or in poorly ventilated areas. The type of respirator (e.g., N95, half-mask, or full-face) depends on the chemical's toxicity and concentration.[3] |
Experimental Protocols: Safe Handling and Operational Workflow
Safe handling of this compound requires adherence to a strict protocol to ensure the safety of laboratory personnel and the environment.
Engineering Controls:
-
Ventilation: All handling of phenylpyrrolidinone derivatives should be conducted in a well-ventilated area.[5][6] A chemical fume hood is strongly recommended, especially when heating the substance or when aerosols may be generated.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.
Safe Handling Practices:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Handling:
-
Spill and Emergency Procedures:
-
Minor Spills: In case of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[5] Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[5][6]
-
Major Spills: Evacuate the area immediately and alert the appropriate emergency response personnel.
-
Skin Contact: If skin contact occurs, immediately flush the affected area with plenty of running water.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: If the chemical comes into contact with the eyes, wash them out immediately with water.[5] Continue rinsing for several minutes.[6] Seek immediate medical attention.
-
Inhalation: If inhaled, move the victim to fresh air.[7]
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Container Selection and Labeling:
-
Container: Use a container that is compatible with the chemical waste.[8] The original container of the main component of the waste can often be used.[8] Ensure the container is designed for liquids if disposing of liquid waste.[8]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and percentage composition of the contents.[8]
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Do not let the chemical enter drains.[6][7] Discharge into the environment must be avoided.[6][7]
-
Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or it can be punctured to make it unusable and disposed of in a sanitary landfill.[7]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
